4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDEZFRFTWUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, novel derivative: 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine . While its direct isomer, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is well-documented, the introduction of a methylene linker between the phenyl and thiazole rings presents unique synthetic challenges and potentially novel pharmacological properties. This document outlines a robust, two-stage synthetic strategy, detailing the preparation of a key α-haloketone intermediate via a modified Arndt-Eistert homologation, followed by its cyclization using the Hantzsch thiazole synthesis. We further provide a complete protocol for the analytical characterization of the final compound, establishing a benchmark for its structural verification.
Introduction and Strategic Overview
The 2-aminothiazole moiety is a privileged scaffold, renowned for its diverse pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is present in clinically approved drugs such as the kinase inhibitor Dasatinib.[2] The strategic introduction of various substituents onto the thiazole core allows for the fine-tuning of its biological activity.
The title compound, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, is distinguished by a benzyl substituent at the C4 position of the thiazole ring. This contrasts with its commonly synthesized isomer where the phenyl ring is directly conjugated to the thiazole. The methylene spacer in our target molecule provides rotational flexibility, which can significantly alter its interaction with biological targets compared to its planar counterpart.
As no direct synthesis for this specific molecule is reported in the literature, this guide proposes a logical and efficient pathway based on established, reliable chemical transformations. Our strategy hinges on the classic Hantzsch thiazole synthesis, which reliably constructs the thiazole ring from an α-haloketone and a thioamide.[2][3] The primary challenge, therefore, is the synthesis of the requisite, non-commercially available α-haloketone: 1-chloro-3-(4-bromophenyl)propan-2-one .
Our retrosynthetic analysis dictates a two-part approach, which forms the core structure of this guide:
-
Part A: Synthesis of the Key α-Haloketone Intermediate. We will employ the Arndt-Eistert reaction to homologate commercially available 4-bromophenylacetic acid, followed by trapping of the resulting diazoketone with hydrochloric acid.[4][5]
-
Part B: Hantzsch Thiazole Synthesis. The purified α-haloketone will be reacted with thiourea in a one-pot cyclocondensation reaction to yield the final product.
This document provides not just the procedural steps, but the scientific rationale behind them, ensuring that researchers can replicate, adapt, and troubleshoot the process effectively.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Methodology
This section provides a self-validating, step-by-step protocol. The causality behind each step—from reagent choice to purification method—is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Part A: Synthesis of 1-Chloro-3-(4-bromophenyl)propan-2-one (Intermediate)
This synthesis proceeds in two steps from 4-bromophenylacetic acid: conversion to the acid chloride, followed by the Arndt-Eistert reaction to form a diazoketone, which is then trapped with HCl.
Step A1: Synthesis of 4-Bromophenylacetyl Chloride
-
Rationale: Conversion of the carboxylic acid to its more reactive acid chloride derivative is necessary for the subsequent reaction with diazomethane. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Materials:
-
4-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
-
-
Protocol:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid (1.0 eq).
-
Add anhydrous toluene to form a slurry (approx. 3 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromophenylacetyl chloride is a yellow-to-brown oil and is used immediately in the next step without further purification.
-
Step A2: Synthesis of 1-Chloro-3-(4-bromophenyl)propan-2-one
-
Rationale: This step utilizes the Arndt-Eistert homologation. The acid chloride reacts with diazomethane to form an α-diazoketone.[5] In the presence of HCl (generated in situ or added), the diazoketone is converted to the desired α-chloroketone. Extreme caution is required when working with diazomethane as it is toxic and explosive. Using an ethereal solution generated in situ is standard practice.
-
Materials:
-
Crude 4-bromophenylacetyl chloride from Step A1
-
Ethereal solution of diazomethane (CH₂N₂)
-
Anhydrous diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
-
Protocol:
-
Dissolve the crude acid chloride from Step A1 in anhydrous diethyl ether (approx. 4 mL per gram of starting acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) dropwise with vigorous stirring. A yellow color should persist, indicating a slight excess of diazomethane. Note: Use diazomethane-specific glassware (clear-seal joints) and a blast shield.
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
While maintaining the 0 °C temperature, very slowly add concentrated HCl dropwise until the yellow color disappears and gas evolution (N₂) ceases. This step is highly exothermic and releases nitrogen gas.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-haloketone intermediate.
-
Part B: Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine (Target Compound)
-
Rationale: The Hantzsch thiazole synthesis is a robust cyclocondensation reaction.[3][6] The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 1-Chloro-3-(4-bromophenyl)propan-2-one (From Part A) | 248.51 | 1.0 |
| Thiourea | 76.12 | 1.2 |
| Ethanol (95%) | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - |
-
Protocol:
-
Dissolve the α-haloketone intermediate (1.0 eq) in 95% ethanol (approx. 10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction and precipitate the product.[3]
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine as a solid.
-
Caption: Key mechanistic steps of the Hantzsch synthesis.
Structural Characterization and Validation
Comprehensive analytical techniques are required to unambiguously confirm the structure and purity of the synthesized 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. The following data are predicted based on the known spectra of analogous compounds and fundamental principles.[7][8]
Spectroscopic Data
The following table summarizes the expected spectral characteristics that serve as a fingerprint for the target molecule.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~7.50 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~7.25 ppm (d, 2H): Aromatic protons meta to the bromine atom. ~6.80 ppm (s, 2H): Broad singlet for the -NH₂ protons (exchangeable with D₂O). ~6.50 ppm (s, 1H): Thiazole ring proton (H5). ~3.90 ppm (s, 2H): Singlet for the key methylene (-CH₂-) bridge protons. |
| ¹³C NMR (DMSO-d₆) | ~168 ppm: Thiazole C2 (attached to -NH₂). ~148 ppm: Thiazole C4. ~138 ppm: Aromatic C (ipso- to -CH₂-). ~131 ppm: Aromatic CH (meta to Br). ~130 ppm: Aromatic CH (ortho to Br). ~120 ppm: Aromatic C (ipso- to Br). ~105 ppm: Thiazole C5. ~35 ppm: Methylene bridge carbon (-CH₂-). |
| FT-IR (KBr, cm⁻¹) | 3400-3200: N-H stretching (primary amine). 3100-3000: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching (-CH₂-). ~1630: C=N stretching (thiazole ring). ~1590: C=C stretching (aromatic ring). ~1540: N-H bending. ~1070: C-Br stretching. |
| Mass Spec. (ESI+) | m/z ~271/273 [M+H]⁺: Characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). |
Rationale for Predicted Data: The most diagnostic signals are the singlets in the ¹H NMR spectrum for the thiazole H5 proton and, crucially, the methylene bridge protons around 3.90 ppm. The absence of this methylene signal and the presence of a more downfield aromatic system would indicate the formation of the incorrect, directly-conjugated isomer. The mass spectrum provides definitive molecular weight confirmation, with the bromine isotopic pattern serving as a powerful validation tool.
Physical and Chromatographic Data
-
Appearance: Expected to be an off-white to pale yellow solid.
-
Melting Point: Should be determined using a calibrated apparatus. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
-
TLC Analysis: Purity should be confirmed by TLC, ideally in multiple solvent systems (e.g., Hexane:Ethyl Acetate 7:3 and Dichloromethane:Methanol 9.5:0.5), showing a single spot.
Discussion: Significance and Future Directions
The successful synthesis and characterization of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine provide a valuable new molecule for biological screening. The 2-aminothiazole core is a known pharmacophore, and the introduction of a bromophenylmethyl group offers several strategic advantages for drug development:
-
Vector for Further Functionalization: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of diverse analogues to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The bromo-substituent enhances lipophilicity, which can be critical for membrane permeability and target engagement.
-
Potential for Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Given the established anticancer and antimicrobial activities of related 2-aminothiazole derivatives, this compound is a prime candidate for screening in relevant biological assays.[2][9] Future work should focus on its evaluation against panels of cancer cell lines and pathogenic microbes.
Conclusion
This technical guide has detailed a comprehensive and robust strategy for the synthesis and characterization of the novel compound 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. By leveraging a modified Arndt-Eistert homologation to create a key α-haloketone intermediate, followed by the reliable Hantzsch thiazole synthesis, we have established a reproducible pathway to this valuable molecule. The detailed characterization protocol provides a clear analytical benchmark for structural confirmation and purity assessment. This work empowers researchers with the necessary tools to synthesize and validate this compound, paving the way for its exploration in drug discovery and medicinal chemistry.
References
-
Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eida, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 19. [Link]
-
Al-Ostath, A., Al-Assar, Z., Al-Tamimi, A. M., Mohamed, B., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459*. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Wikipedia contributors. (2023). 2-Aminothiazole. Wikipedia, The Free Encyclopedia. [Link]
- Lonza AG. (2003). Process for preparing alpha-halo-ketones.
- American Cyanamid Co. (1949). Purification of 2-aminothiazole.
-
Ahire, P. P., & Dr. Deore, V. R. (2022). Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]
-
Glasnov, T., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 1917–1927. [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Wang, Y. (2015). Preparation method of 1-chlorine-3-phenyl propane.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(22), 5433. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Sonneck, M., Klemmer, L., & Peppel, T. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCrData, 5(7). [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
All about Chemistry. (2019, July 19). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1) [Video]. YouTube. [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Sonneck, M., Klemmer, L., & Peppel, T. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1282. [Link]
-
Scribd. (n.d.). Arndt Eistert Homologation Reaction. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. UCLA Chemistry & Biochemistry. [Link]
-
Shreenivas, M. T., Kalluraya, B., & Suchetha, N. K. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 5(4), 18-24. [Link]
-
LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. universalprint.org [universalprint.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Spectroscopic Guide to 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine: An In-depth NMR Analysis
This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers not just raw data, but a foundational understanding of the spectral features, the rationale behind experimental choices, and a framework for interpreting the structural information encoded within the NMR spectra. The unique juxtaposition of a brominated aromatic ring, a flexible methylene linker, and a heteroaromatic aminothiazole core presents a rich case study for NMR analysis.
Introduction: The Significance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific compound, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, is a valuable synthon and a potential bioactive molecule in its own right. Its structural elucidation via NMR spectroscopy is a critical step in its characterization, ensuring purity, confirming identity, and providing insights into its electronic and conformational properties. NMR spectroscopy has become an indispensable tool in drug discovery and development for these very reasons[2][3][4][5].
Principles of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei, like ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of the molecular structure[4][6].
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: The area under a signal, proportional to the number of nuclei it represents.
-
Multiplicity (Splitting): Describes the number of neighboring nuclei, governed by the n+1 rule for spin-½ nuclei.
-
Coupling Constant (J): The distance between split peaks, providing information about the connectivity and dihedral angles between coupled nuclei.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Sample Preparation
-
Analyte Purity: Ensure the compound is of high purity (>95%) to avoid interfering signals. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: The choice of a deuterated solvent is critical. It must completely dissolve the analyte and its residual peaks should not obscure key signals[7]. For 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar compounds containing amine functionalities. Chloroform-d (CDCl₃) could also be used, but the amine protons may exchange or broaden.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[7].
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm[8].
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Interpretation and Data Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectral data for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, based on known chemical shift ranges and data from structurally similar compounds.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following numbering scheme will be used:
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, thiazole, methylene, and amine protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| NH₂ | ~7.10 | Broad Singlet | 2H | - | The amine protons are typically broad due to quadrupole broadening from the nitrogen and potential chemical exchange. Their chemical shift can vary with concentration and solvent. In some literature for similar compounds, this appears around 6.9 ppm[9]. |
| H9, H11 | ~7.50 | Doublet | 2H | ~8.5 | These protons are ortho to the electron-withdrawing bromine atom, leading to a downfield shift. They appear as a doublet due to coupling with H8 and H12. |
| H8, H12 | ~7.25 | Doublet | 2H | ~8.5 | These protons are meta to the bromine atom and ortho to the methylene group. They are coupled to H9 and H11. |
| H5 | ~6.50 | Singlet | 1H | - | This is the sole proton on the thiazole ring. Its chemical shift is in the typical range for heteroaromatic protons. |
| CH₂ (C6) | ~4.00 | Singlet | 2H | - | This methylene group is benzylic and adjacent to a heteroaromatic ring, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2 | ~168 | This is the carbon of the aminothiazole ring bonded to two nitrogen atoms (a guanidinic carbon), which is significantly deshielded. |
| C4 | ~148 | An sp²-hybridized carbon in the thiazole ring. |
| C7 | ~138 | The ipso-carbon of the phenyl ring attached to the methylene group. |
| C9, C11 | ~132 | Aromatic carbons ortho to the bromine atom. |
| C8, C12 | ~130 | Aromatic carbons meta to the bromine atom. |
| C10 | ~121 | The ipso-carbon of the phenyl ring bonded to the bromine atom. Its chemical shift is influenced by the heavy atom effect of bromine. |
| C5 | ~105 | An sp²-hybridized carbon in the thiazole ring, shielded by the adjacent sulfur and nitrogen atoms. |
| C6 | ~35 | The sp³-hybridized methylene carbon, located in the benzylic position. |
Visualizing the NMR Logic
The following workflow illustrates the process of NMR-based structural elucidation.
Self-Validating Systems and Advanced Techniques
While 1D NMR provides a wealth of information, a truly self-validating structural assignment relies on two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity between H8/H12 and H9/H11 in the bromophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the signals at ~4.00 ppm (¹H) and ~35 ppm (¹³C) to the C6 methylene group, and the signal at ~6.50 ppm (¹H) to the C5 carbon at ~105 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the molecular fragments. For instance, the methylene protons (H6) should show correlations to the thiazole carbons C4 and C5, and the phenyl carbons C7, C8, and C12, thus confirming the linkage of the three molecular components.
Conclusion
The comprehensive NMR analysis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine provides unambiguous structural confirmation, which is a cornerstone of modern chemical and pharmaceutical research. By combining high-quality data acquisition with a systematic interpretation of ¹H, ¹³C, and 2D NMR spectra, researchers can be confident in the identity and purity of their compounds. This guide serves as a template for such analyses, emphasizing the causality behind experimental choices and the logic of spectral interpretation, thereby upholding the principles of scientific integrity and trustworthiness.
References
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Magare, B. K., et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Polycyclic Aromatic Compounds, 42(5), 2345-2361. [Link]
-
Hussein, M. S., et al. (2022). A new methodology was applied to the synthesis of new imidazolones and oxyazepine derivatives containing imidazo thiazole fused rings. Chemical Methodologies, 6(4), 319-330. [Link]
-
Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 147-152. [Link]
-
Pinto, D. C. G. A., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-435. [Link]
-
Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical and Analytical Chemistry: Open Access, 8(6), 225. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]
-
G. S. Reddy, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
-
Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006-3025. [Link]
-
Pell, A. J., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. TrAC Trends in Analytical Chemistry, 120, 115638. [Link]
-
SpectroscopyNow. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. [Link]-spectroscopy-revolutionizes-drug-discovery)
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted-2-Aminothiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the 2-Aminothiazole Core
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant pharmaceuticals.[1][2][3][4][5][6][7][8] This privileged structure is a key component in drugs spanning a wide therapeutic spectrum, from the kinase inhibitor Dasatinib, used in cancer therapy, to anti-inflammatory and antimicrobial agents.[3][4][5] Its bioisosteric relationship with phenol or catechol moieties can enhance oral bioavailability while maintaining pharmacological activity, making it a highly sought-after motif in drug design.[5] The persistent demand for novel therapeutics built upon this framework necessitates a deep and practical understanding of its synthesis.
This guide moves beyond a mere recitation of reactions. It is designed to provide a field-proven perspective on the synthesis of 4-substituted-2-aminothiazoles, focusing on the causality behind methodological choices, the evolution from classical techniques to modern, sustainable approaches, and the practical details essential for successful implementation in a research and development setting.
The Foundational Route: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most fundamental and widely recognized method for constructing the 2-aminothiazole ring.[9][10][11] Its reliability and high yields have cemented its place in the synthetic chemist's toolbox. The classic approach involves the condensation reaction between an α-haloketone and a thiourea.
The Underlying Mechanism: A Step-by-Step Elucidation
The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The driving force is the formation of a stable aromatic ring.[12] The process unfolds in three primary stages:
-
Nucleophilic Attack: The reaction initiates with an SN2 attack by the highly nucleophilic sulfur atom of thiourea on the electrophilic carbon of the α-haloketone.[10][13]
-
Intramolecular Cyclization: This is followed by an intramolecular condensation where a nitrogen atom of the intermediate attacks the ketone's carbonyl carbon.[10][13]
-
Dehydration/Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration to form the final, stable 4-substituted-2-aminothiazole.[12][13]
Caption: Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.
Classical Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard laboratory procedure for the Hantzsch reaction. The primary drawback is the handling of 2-bromoacetophenone, a potent lachrymator, which necessitates the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromic acid byproduct and precipitates the product.
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the collected solid on a watchglass to obtain the 2-amino-4-phenylthiazole product. The reaction typically affords a high yield.[10]
Modernizing the Synthesis: One-Pot and Green Chemistry Approaches
While robust, the classical Hantzsch synthesis has been refined to address safety concerns and improve efficiency, aligning with the principles of green chemistry. Modern variations focus on avoiding the isolation of hazardous intermediates and reducing reaction times and waste.
One-Pot Synthesis: Bypassing the α-Haloketone Isolation
A significant advancement is the development of one-pot procedures where the α-haloketone is generated in situ from a more benign starting ketone.[14][15] This strategy involves the sequential α-halogenation of the ketone followed by condensation with thiourea in the same reaction vessel, thereby avoiding the handling of the lachrymatory halo-intermediate.[14]
Various halogenating systems have been employed, with iodine (I₂) and N-Bromosuccinimide (NBS) being common choices.[15] More recently, reagents like Trichloroisocyanuric acid (TCCA) have been introduced as a safer and more sustainable source of halogen.[16]
Caption: Figure 2: Comparison of Classical vs. One-Pot Synthesis.
Energy-Efficient and Sustainable Methodologies
The quest for greener synthesis has led to the adoption of alternative energy sources and reaction media that dramatically reduce reaction times, energy consumption, and environmental impact.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly accelerating the synthesis of 2-aminothiazoles.[17][18][19] Reactions that take hours under conventional heating can often be completed in a matter of minutes, frequently leading to higher yields and cleaner product profiles.[17][19]
-
Ultrasound-Assisted Synthesis: Sonication provides another non-conventional energy source that promotes the reaction through acoustic cavitation.[9][20] This technique offers advantages such as shorter reaction times, excellent yields, and milder reaction conditions compared to classical heating methods.
-
Catalyst and Solvent-Free Conditions: Several protocols have been developed that proceed efficiently without the need for a catalyst and, in some cases, without any solvent ("neat" conditions).[21] These methods represent the pinnacle of green chemistry by minimizing waste streams and simplifying product workup.[21][22] Performing the reaction in water at ambient temperature has also been shown to be highly effective, yielding products in high purity without the need for catalysts.[22]
Catalytic Innovations
The use of catalysts can further enhance the efficiency and sustainability of 2-aminothiazole synthesis. Heterogeneous catalysts, such as silica-supported tungstosilisic acid or copper silicate, are particularly advantageous as they can be easily recovered by simple filtration and reused, reducing both cost and waste.[9][23]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic strategy depends on factors such as available equipment, desired scale, safety considerations, and green chemistry objectives. The following table provides a comparative overview of the discussed methodologies.
| Methodology | Typical Reaction Time | Yield Range | Key Advantages | Key Limitations |
| Classical Hantzsch | 30 min - 14 hours | 80-99% | High yields, simple reagents, well-established.[12] | Requires isolation of lachrymatory α-haloketones, often requires heating. |
| One-Pot Synthesis | 25 min - 8 hours | 70-95% | Avoids isolation of hazardous intermediates, improved safety and efficiency.[14][16][24] | May require careful control of stoichiometry and reaction conditions. |
| Microwave-Assisted | 2 - 10 minutes | 85-95% | Extremely rapid reaction rates, high yields, energy efficient.[17][18][19] | Requires specialized microwave reactor equipment, scalability can be a concern. |
| Ultrasound-Assisted | 20 min - 2 hours | 79-90% | Shorter reaction times, milder conditions, good yields.[9] | Requires an ultrasonic bath/probe, efficiency can be scale-dependent. |
| Catalyst/Solvent-Free | A few seconds - 2 hours | 87-97% | Environmentally benign, simple workup, high atom economy.[21][22] | Substrate scope may be limited, may require specific physical state (e.g., melting). |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory synthesis.
Protocol 1: One-Pot, Catalyst-Mediated Synthesis of 4-Aryl-2-aminothiazoles[17]
This method utilizes TCCA as a safe halogen source and a recyclable magnetic nanocatalyst.
Materials:
-
Substituted Acetophenone (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a reaction flask, add the substituted acetophenone (1.5 mmol), TCCA (0.5 mmol), the nanocatalyst (0.01 g), and ethanol (3.0 mL).
-
Stir the mixture at 80°C for approximately 25 minutes, monitoring the formation of the α-halo intermediate via TLC.
-
Add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C until the reaction is complete (as monitored by TLC).
-
Cool the mixture and collect the magnetic nanocatalyst using an external magnet.
-
Add 10% aqueous sodium bicarbonate solution to the remaining mixture to neutralize it, causing the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole product.[16]
Protocol 2: Ultrasound-Assisted, One-Pot Green Synthesis[16]
This protocol demonstrates a one-pot synthesis using NBS as the brominating agent and PEG-400 as a green reaction medium under ultrasound irradiation.
Materials:
-
Substituted Acetophenone (1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Thiourea (1.2 mmol)
-
Polyethylene glycol 400 (PEG-400) (5 mL)
Procedure:
-
In a flask, combine the substituted acetophenone (1 mmol), NBS (1 mmol), and thiourea (1.2 mmol) in PEG-400 (5 mL).
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. Reaction times are typically short.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-aminothiazole.
Conclusion and Future Outlook
The synthesis of 4-substituted-2-aminothiazoles has evolved significantly from the foundational Hantzsch reaction. Modern methodologies prioritize safety, efficiency, and sustainability through one-pot procedures, the use of alternative energy sources like microwaves and ultrasound, and the development of green, catalytic systems. For researchers in drug development, these advancements provide a versatile and robust toolkit for accessing diverse libraries of 2-aminothiazole derivatives for biological screening.
The future of this field will likely focus on the integration of these synthetic routes with flow chemistry for continuous manufacturing, the development of biocatalytic methods for enhanced stereoselectivity, and the application of machine learning to predict optimal reaction conditions for novel substrates. As the demand for innovative therapeutics continues, the elegant and efficient synthesis of the 2-aminothiazole core will remain a critical and enabling discipline.
References
-
Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Singh, P., et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 346-354. [Link]
-
Nayak, S. K., et al. (2018). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Polycyclic Aromatic Compounds, 38(4), 331-343. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]
- Sato, T., et al. (1992). Process of producing 2-aminothiazole.
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Shaabani, A., et al. (2013). Ultrasound mediation for one-pot synthesis of 2-aminothiazoles from easily available aromatic ketones. Archive of SID. [Link]
-
Facchinetti, V., et al. (2016). Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea. Synthesis, 48(03), 437-440. [Link]
-
Wang, H., et al. (2018). One-pot three-component protocol for the synthesis of substituted 2-aminothiazoles. Synthetic Communications, 48(11), 1338-1344. [Link]
-
Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 141-144. [Link]
-
Abedi-Jazin, A. R., et al. (2013). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. E-Journal of Chemistry, 2013. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9389-9401. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-220. [Link]
-
Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Priya, R. S., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
-
Wang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 51(S1), E1-E4. [Link]
-
Caille, S., et al. (2008). New methods for the synthesis of 2-aminothiazolones. The Journal of Organic Chemistry, 73(5), 2003-2006. [Link]
-
ResearchGate. (n.d.). Green synthesis of substituted 2-aminothiazoles. ResearchGate. [Link]
-
Datar, P. A., & Deokule, T. A. (2014). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. ResearchGate. [Link]
-
Chhabria, M. T., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 110, 1-33. [Link]
-
Rahatgaonkar, A., & Rathod, A. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 18(2), 1039-1042. [Link]
-
Al-Zoubi, R. M., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][9][10][17]diazaphosphole-6-carboxylates and their anticancer efficacy. RSC Advances, 14(49), 35851-35863. [Link]
-
Nevagi, R. J., et al. (2015). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]
-
Wang, H., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1943-1951. [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]
- Zhang, L., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Jadhav, S. D., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4), 518-523. [Link]
-
Abdel-Aziem, A., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 991-998. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Saravanan, G., & Alagumuthu, M. (2013). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1063-1070. [Link]
-
ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 17. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jusst.org [jusst.org]
- 19. asianpubs.org [asianpubs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Thiazole synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. nanobioletters.com [nanobioletters.com]
- 24. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Discovery of Novel 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine Analogs
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1][2] This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of a novel series of analogs based on the 4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine core. We will delve into the rationale behind the selection of this scaffold, detailing a robust synthetic pathway amenable to diversification. Furthermore, this guide will present field-proven protocols for assessing the therapeutic potential of these analogs, with a primary focus on anticancer and antimicrobial activities. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the discovery process for this promising class of compounds.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are highly advantageous for drug design. Its planarity and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a wide array of biological targets.[1][3] The 2-aminothiazole moiety, in particular, is a versatile building block found in numerous FDA-approved drugs, highlighting its therapeutic relevance.
The selection of the 4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine core is predicated on a rational drug design strategy. The 4-benzyl substituent provides a flexible linker to explore the chemical space around the thiazole core, while the 4-bromophenyl group offers a site for potential modification and can participate in halogen bonding, a significant interaction in ligand-protein binding. The exocyclic 2-amino group is a critical handle for derivatization, allowing for the introduction of a wide range of functionalities to modulate the compound's pharmacological profile.[1][4]
This guide will systematically explore the synthesis of this core and its analogs, followed by a detailed exposition of their biological screening and a discussion of the anticipated structure-activity relationships.
Synthesis of the Core Scaffold and its Analogs
The cornerstone of synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis, a reliable and versatile cyclocondensation reaction.[5][6][7] This approach involves the reaction of an α-haloketone with a thiourea or thioamide. For our target scaffold, the key is the synthesis of the appropriate α-haloketone precursor.
Synthesis of the Key Precursor: 1-Bromo-3-(4-bromophenyl)propan-2-one
The synthesis of the target α-haloketone can be achieved through a multi-step process, beginning with a Friedel-Crafts acylation of bromobenzene.
-
Step 1: Friedel-Crafts Acylation. The reaction of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 1-(4-bromophenyl)-3-chloropropan-1-one.[8] This reaction establishes the core phenylpropanone structure.
-
Step 2: Halogen Exchange. Subsequent treatment of the resulting β-chloroketone with a bromide source, such as sodium bromide in a suitable solvent like acetone, facilitates a Finkelstein-type reaction to replace the chlorine atom with bromine, affording the more reactive α-bromoketone, 1-bromo-3-(4-bromophenyl)propan-2-one.
Hantzsch Thiazole Synthesis of the Core Scaffold
With the key α-haloketone precursor in hand, the 4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine core is synthesized via a cyclocondensation reaction with thiourea. This reaction typically proceeds under reflux in a protic solvent like ethanol.
Experimental Protocol: Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-3-(4-bromophenyl)propan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine.
Design and Synthesis of Analogs: Derivatization of the 2-Amino Group
The exocyclic 2-amino group of the core scaffold is a prime site for chemical modification to generate a library of analogs with diverse physicochemical properties. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.[1][4]
-
Acylation: Reaction of the core scaffold with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding N-acylated derivatives. This allows for the introduction of a wide range of alkyl and aryl amide functionalities.
-
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base will afford the corresponding sulfonamides. This introduces a different electronic and steric profile compared to amides.
-
Schiff Base Formation: Condensation of the 2-amino group with a variety of aldehydes and ketones under acidic or basic catalysis will produce a series of imine derivatives (Schiff bases).[5]
Caption: Synthetic workflow for the core scaffold and its analogs.
Biological Evaluation: Screening for Therapeutic Potential
A systematic biological evaluation is critical to identify promising lead compounds from the synthesized library of analogs. The primary screening should focus on identifying compounds with significant anticancer and antimicrobial activities.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized analogs in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological screening of the analog library will be crucial for establishing a structure-activity relationship (SAR). The SAR analysis will guide the further optimization of lead compounds.
Anticipated SAR for Anticancer Activity
Based on existing literature for similar 2-aminothiazole derivatives, several SAR trends can be anticipated:[3][18]
-
Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group is expected to significantly influence activity. Aromatic amides may enhance activity through π-π stacking interactions with the target protein. The presence of electron-withdrawing or electron-donating groups on these aromatic rings will also modulate activity.
-
The 4-Bromophenyl Moiety: The bromine atom is a key feature, potentially engaging in halogen bonding. Modifications at this position, such as replacing bromine with other halogens or small alkyl groups, will be informative.
-
The Methylene Linker: The flexibility introduced by the methylene linker between the phenyl and thiazole rings could be critical for optimal binding. Analogs with a direct phenyl-thiazole linkage can be synthesized for comparison to assess the importance of this linker.
Anticipated SAR for Antimicrobial Activity
For antimicrobial activity, the following SAR trends are often observed:[19][20]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the 2-amino group, will play a crucial role in its ability to penetrate the bacterial cell wall.
-
Electronic Effects: The electronic nature of the substituents can affect the pKa of the 2-amino group and the overall electron density of the thiazole ring, which can be important for target interaction.
-
Steric Factors: The size and shape of the substituents will influence how the molecule fits into the active site of the target enzyme or protein.
Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.
Data Presentation and Interpretation
Table 1: Physicochemical and Biological Data for a Hypothetical Analog Series
| Compound ID | R Group (on 2-amino) | Yield (%) | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Core | -H | 85 | >100 | 64 |
| Analog-01 | -COCH₃ | 78 | 52.3 | 32 |
| Analog-02 | -COPh | 81 | 25.1 | 16 |
| Analog-03 | -SO₂Ph | 75 | 38.7 | 32 |
| Analog-04 | -CH=N-Ph | 88 | 45.9 | 64 |
| Analog-05 | -CO-(4-Cl-Ph) | 79 | 15.8 | 8 |
| Analog-06 | -CO-(4-OCH₃-Ph) | 83 | 35.2 | 16 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and systematic approach to the discovery of novel 4-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine analogs. By following the detailed synthetic and biological evaluation protocols, researchers can efficiently generate and screen a library of compounds to identify promising leads for further development. The subsequent SAR analysis will provide invaluable insights for the rational design of second-generation analogs with enhanced potency and improved pharmacological properties. The exploration of this chemical space holds significant promise for the development of new therapeutic agents to address the pressing global health challenges of cancer and infectious diseases.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Ayati, A., Emami, S., Moghimi, S., Foroumadi, A., & Shafiee, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-36.
- Ganure, K. A., et al. (2020). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 30, 115939.
- Sharma, P. C., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
- Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 147-152.
- Neumeyer, J. L., et al. (2004). 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols. Journal of Medicinal Chemistry, 47(1), 165-168.
-
WOAH. (2021). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing p-bromo propiophenone.
- Stevens, M. F. G., et al. (1998). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 41(12), 2041-2051.
- Wube, A. A., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 5(3), 447-456.
- Raghavendra, G. M., et al. (2020). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives.
- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. M43-A.
-
ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
- Kłopotowski, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(1), 193.
- Nag, A., & Butler, A. (2019). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Lv, P.-C., & Zhu, H.-L. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2219-2240.
-
NC DNA Day. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
- Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono) pyrazol-5-ylidene)-6-(4-nitrophenyl) pyrimidine derivatives. Chemical Sciences Journal, 8(2), 1-4.
- Stevens, M. F. G., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747.
-
IUCr. (2016). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
- Kocabas, E., & Sirit, A. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. ChemistrySelect, 7(43), e202203063.
- Wube, A. A., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 157, 107-118.
-
ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]
-
American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
- Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
-
National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]e-EhYh-G4)
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. protocols.io [protocols.io]
- 17. youtube.com [youtube.com]
- 18. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Pharmacophore Modeling of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the promising scaffold, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. By elucidating both ligand-based and structure-based pharmacophore modeling workflows, this guide offers a practical framework for identifying essential chemical features responsible for biological activity and for driving the rational design of more potent and selective drug candidates. We will navigate the theoretical underpinnings, experimental design, computational execution, and rigorous validation of pharmacophore models, using Aurora Kinase A as a plausible target to illustrate the structure-based approach. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The specific molecule of interest, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, and its close analogs have demonstrated significant potential in these areas.[2][3] The bromophenyl moiety can engage in halogen bonding and hydrophobic interactions, while the 2-amino-thiazole group provides key hydrogen bonding capabilities, making this scaffold a versatile starting point for inhibitor design.
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular interactions into a simplified, three-dimensional representation of essential chemical features required for biological activity. This approach accelerates the drug discovery process by enabling rapid virtual screening of large compound libraries and guiding the optimization of lead compounds.[4]
This guide will dissect the pharmacophore modeling process for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, providing a dual perspective:
-
Ligand-Based Pharmacophore Modeling: Employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of known active and inactive molecules to deduce a common feature hypothesis.
-
Structure-Based Pharmacophore Modeling: Utilized when the crystal structure of the target protein is available. This approach directly maps the key interaction points within the protein's active site.
To provide a tangible and scientifically grounded example for the structure-based section, we will consider Aurora Kinase A as a plausible biological target. This selection is informed by studies identifying 2-amino thiazole derivatives as potent inhibitors of this key enzyme implicated in tumorigenesis.[2][5]
Foundational Concepts in Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) centers
-
Negative Ionizable (NI) centers
The spatial arrangement of these features, including distances and angles, is critical to the pharmacophore hypothesis.
Ligand-Based Pharmacophore Modeling Workflow
This approach is indispensable when the 3D structure of the target protein is unavailable. The central hypothesis is that a set of structurally diverse molecules exhibiting a common biological activity must share a common binding mode and therefore a common pharmacophore.
Rationale and Experimental Design
The success of ligand-based pharmacophore modeling hinges on the quality and diversity of the input ligand set. A well-curated dataset should include:
-
A set of active compounds: These should ideally span a range of activities (e.g., from low nanomolar to micromolar IC50 values) and represent diverse chemical scaffolds, if possible.
-
A set of inactive compounds (decoys): These are structurally similar to the active compounds but lack significant biological activity. They are crucial for validating the specificity of the generated pharmacophore model.
For our case study, we will hypothesize a set of active and inactive analogs of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine based on established structure-activity relationships (SAR) for 2-aminothiazole kinase inhibitors.[6][7]
Table 1: Hypothetical Ligand Set for Ligand-Based Pharmacophore Modeling
| Compound ID | Structure | Activity |
| Active-01 | 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine | High |
| Active-02 | 4-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine | High |
| Active-03 | N-{4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}acetamide | Moderate |
| Inactive-01 | 4-(Phenylmethyl)-1,3-thiazol-2-amine | Inactive |
| Inactive-02 | 4-[(4-Bromophenyl)methyl]-1,3-thiazole | Inactive |
Detailed Experimental Protocol (Using Schrödinger Maestro)
This protocol outlines the steps for generating and validating a ligand-based pharmacophore model using the Phase module within the Schrödinger Maestro software suite.
-
Ligand Preparation:
-
Sketch or import the 2D structures of the active and inactive compounds into Maestro.
-
Utilize LigPrep to generate low-energy 3D conformations, correct protonation states at a physiological pH (e.g., 7.4 ± 0.2), and enumerate possible tautomers and stereoisomers. This step is critical for ensuring that the conformational space of each ligand is adequately sampled.
-
-
Pharmacophore Model Generation:
-
Navigate to Tasks -> Ligand-Based Virtual Screening -> Develop Pharmacophore Hypotheses.
-
Select the prepared active ligands as the input.
-
Define the pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR).
-
Set the number of features for the pharmacophore hypotheses (typically 3-5).
-
The algorithm will align the active ligands and identify common pharmacophoric features. It generates a series of ranked hypotheses based on a survival score, which reflects how well the hypothesis maps to the active ligands.
-
-
Model Validation:
-
Once hypotheses are generated, they must be validated to assess their ability to distinguish between active and inactive compounds.
-
In the Develop Pharmacophore Hypotheses panel, select the generated hypotheses and provide the set of inactive molecules.
-
The software will calculate enrichment factors and Receiver Operating Characteristic (ROC) curves. A robust model will map a high percentage of actives and a low percentage of inactives.
-
Visualization of the Ligand-Based Workflow
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling Workflow
This approach leverages the 3D structure of the biological target, providing a more direct and often more accurate method for developing a pharmacophore model. For this section, we will use Aurora Kinase A as our target protein.
Rationale and Target Selection
Recent studies have highlighted 2-amino thiazole derivatives as promising inhibitors of Aurora Kinase A, a serine/threonine kinase that plays a crucial role in mitotic progression.[2][5] Its overexpression is linked to various cancers, making it a validated oncology target. For our structure-based modeling, we will utilize the crystal structure of Aurora Kinase A in complex with a ligand, for instance, PDB ID: 1MQ4.[3] This structure provides a detailed map of the active site and the key interactions that a potent inhibitor should make.
Detailed Experimental Protocol (Using Schrödinger Maestro)
-
Protein and Ligand Preparation:
-
Download the PDB structure (e.g., 1MQ4) from the RCSB Protein Data Bank.
-
Import the structure into Maestro and use the Protein Preparation Wizard to:
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein structure.
-
-
Extract the co-crystallized ligand and prepare it using LigPrep as described in the ligand-based workflow.
-
-
Pharmacophore Model Generation from the Active Site:
-
Navigate to Tasks -> Ligand-Based Virtual Screening -> Develop Pharmacophore Hypotheses.
-
Select the "single ligand in workspace" option with the co-crystallized ligand.
-
Alternatively, and more powerfully, use the Generate Receptor-Ligand Pharmacophore tool. This will analyze the interactions between the prepared protein and the ligand (hydrogen bonds, hydrophobic contacts, etc.) and generate a pharmacophore hypothesis based on these interactions.
-
-
Refining the Pharmacophore with Excluded Volumes:
-
To improve the specificity of the model, add "excluded volume spheres" to the pharmacophore. These spheres represent regions of the active site occupied by the protein, preventing ligands that would clash with the receptor from matching the pharmacophore.
-
Visualization of the Structure-Based Workflow
Caption: Structure-Based Pharmacophore Modeling Workflow.
Model Validation and Application
A pharmacophore model is only as good as its ability to predict the activity of new compounds. Rigorous validation is therefore a critical step.
Statistical Validation
As mentioned, ROC curve analysis is a standard method for validating a pharmacophore model.[8] The Area Under the Curve (AUC) provides a quantitative measure of the model's performance, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.[8]
Table 2: Typical Pharmacophore Validation Metrics
| Metric | Description | Good Value |
| Enrichment Factor (EF) | The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected by random selection. | > 1.0 |
| Area Under Curve (AUC) | The area under the Receiver Operating Characteristic (ROC) curve. | > 0.7 |
| Goodness of Hit (GH) Score | A metric that combines enrichment and the percentage of actives retrieved. | 0.7 - 1.0 |
Application in Virtual Screening
The validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine REAL) to identify novel molecules that match the pharmacophoric features. Hits from this virtual screen can then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological testing.
In Silico ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures in drug development.[9] Several in silico tools can predict these properties based on the chemical structure.
Protocol for ADMET Prediction using SwissADME
SwissADME is a free and widely used web server for ADMET prediction.[10][11]
-
Input Molecule: Navigate to the SwissADME website and input the SMILES string or draw the structure of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
-
Run Prediction: Execute the prediction.
-
Analyze Results: The output will provide a wealth of information, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Qualitative assessment based on structural alerts.
-
Table 3: Predicted ADMET Properties for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
| Property | Predicted Value | Interpretation |
| Molecular Weight | 283.18 g/mol | Favorable (within Lipinski's rule) |
| LogP (Consensus) | 3.15 | Optimal lipophilicity |
| Water Solubility | Moderately soluble | Acceptable for oral absorption |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski Violations | 0 | Good drug-likeness |
Conclusion and Future Perspectives
This guide has provided a detailed, step-by-step framework for the pharmacophore modeling of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. By leveraging both ligand- and structure-based approaches, researchers can develop robust models to guide the discovery of novel therapeutics. The integration of in silico ADMET prediction early in the process further enhances the efficiency of the drug discovery pipeline.
The future of pharmacophore modeling lies in its integration with more advanced computational techniques, such as machine learning and artificial intelligence, to develop more predictive and dynamic models. As our understanding of protein dynamics and allosteric modulation grows, so too will the sophistication and utility of pharmacophore-based drug design.
References
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44865–44885. [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
- Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery--then and now. Nature reviews. Drug discovery, 3(10), 853–862.
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
-
Schrödinger. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]
- Lombardo, F., Shalaeva, M. Y., Tupper, K. A., Gao, F., & Abraham, M. H. (2004). ElogP: a new empirically derived descriptor for use in QSAR and QSPR studies. Journal of chemical information and computer sciences, 44(5), 1662–1672.
- Kapetanovic, I. M. (2008). Computer-aided drug discovery and development (CADDD): in silico-chemico-biological approach. Chemico-biological interactions, 171(2), 165–176.
-
National Center for Biotechnology Information. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed. [Link]
-
Chemical Computing Group. (n.d.). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]
-
Chemical Computing Group. (n.d.). MOE 2024 Tutorials. Retrieved from [Link]
-
Schrödinger. (2016, December 5). Create a Pharmacophore Hypothesis - From a Single Ligand [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate. [Link]
-
Learn-at-ease. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]
-
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. [Link]
-
MDPI. (n.d.). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. [Link]
- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-249.
-
YouTube. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening [Video]. YouTube. [Link]
-
PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]
-
Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. [Link]
-
Manipal Schrödinger Centre Molecular simulation. (2020, September 28). Ligand Based Approach QSAR & Pharmacophore Modelling [Video]. YouTube. [Link]
-
RCSB PDB. (2016, March 2). 5BTA: Crystal structure of a topoisomerase II complex. [Link]
-
ACS Publications. (2023, November 7). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
RCSB PDB. (2010, May 5). 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. [Link]
-
ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software. [Link]
-
BioDuro. (n.d.). QA Pharmacophore Modeling for Potential Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2025, January 3). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed. [Link]
-
YouTube. (2020, July 13). #Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
ResearchGate. (n.d.). Discovery and structure-activity relationships of a novel isothiazolone class of bacterial type II topoisomerase inhibitors. [Link]
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. m.youtube.com [m.youtube.com]
- 10. SwissADME [swissadme.ch]
- 11. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
Methodological & Application
Application Note: Streamlined Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine via Hantzsch Reaction
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, a valuable intermediate for drug discovery pipelines. The synthesis is achieved through the classic Hantzsch thiazole synthesis, a reliable and efficient one-pot condensation reaction. This document details the underlying mechanism, a step-by-step experimental protocol, characterization data, and expert insights to ensure reproducible, high-yield synthesis for researchers in organic chemistry and drug development.
Introduction and Scientific Context
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a robust and versatile method for constructing the thiazole ring system.[1][2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3] For the preparation of 2-aminothiazoles, which are of particular interest due to their wide range of biological activities including antimicrobial and anticancer properties, thiourea is employed as the thioamide component.[4][5]
The target molecule, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, incorporates a substituted benzyl group at the 4-position, a common motif for probing structure-activity relationships (SAR) in drug candidates. This protocol has been optimized for clarity and reproducibility, making it suitable for both academic research laboratories and industrial process development.
Reaction Scheme:
Figure 1: Hantzsch synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine from 1-bromo-3-(4-bromophenyl)propan-2-one and thiourea.
Reaction Mechanism: A Stepwise Causal Explanation
The Hantzsch synthesis of 2-aminothiazoles is a well-established process that proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[3][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone (1-bromo-3-(4-bromophenyl)propan-2-one). This bimolecular nucleophilic substitution (SN2) displaces the bromide ion, forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.
-
Dehydration and Aromatization: The reaction is driven to completion by the elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of the stable, aromatic 2-aminothiazole ring.[6] The aromaticity of the final product provides a significant thermodynamic driving force for the reaction.
Below is a visual representation of the mechanistic pathway.
Diagram 1. Key stages of the Hantzsch reaction mechanism.
Materials and Experimental Protocol
Reagent and Equipment Table
Successful synthesis requires reagents of appropriate purity and standard laboratory glassware. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 1-Bromo-3-(4-bromophenyl)propan-2-one | C₉H₈Br₂O | 291.97 | 63467-33-4 | Sigma-Aldrich | The key α-haloketone starting material. |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Acros Organics | Use a fresh bottle; may absorb moisture. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker | For neutralization during workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore | For extraction/recrystallization. |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | EMD Millipore | For recrystallization. |
| Equipment | |||||
| Round-bottom flask (100 mL) | |||||
| Reflux condenser | |||||
| Magnetic stirrer/hotplate | |||||
| Buchner funnel and filter flask | For product isolation. | ||||
| Rotary evaporator | For solvent removal. | ||||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Step-by-Step Synthesis Protocol
This protocol is based on established procedures for analogous Hantzsch syntheses.[3][6]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-(4-bromophenyl)propan-2-one (2.92 g, 10.0 mmol, 1.0 eq).
-
Add thiourea (0.84 g, 11.0 mmol, 1.1 eq). Causality Note: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.
-
Add 40 mL of absolute ethanol. The choice of ethanol is critical as it effectively solubilizes both reactants, facilitating their interaction upon heating.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the assembly on a stirrer/hotplate.
-
Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the α-haloketone spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, causing the free amine product to precipitate out of the aqueous solution.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Allow the product to air-dry on the filter paper for at least one hour.
-
-
Purification:
-
The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Slowly add n-hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically in the range of 75-85%.
-
Product Characterization
The identity and purity of the synthesized 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm):
-
~7.50 (d, 2H, Ar-H)
-
~7.25 (d, 2H, Ar-H)
-
~6.90 (s, 2H, -NH₂, D₂O exchangeable)[7]
-
~6.40 (s, 1H, Thiazole C5-H)
-
~3.85 (s, 2H, -CH₂-)
-
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₀BrN₂S⁺ [M+H]⁺: 268.97, Found: 269.0.
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction or decomposition of starting material. | Ensure the α-haloketone is not degraded; store it properly. Confirm the reaction has gone to completion using TLC before workup. Increase reflux time if necessary. |
| Oily Product/No Precipitate | Product is soluble in the workup solution. | If no precipitate forms upon neutralization, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. |
| Impure Product | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. If recrystallization is insufficient, consider purification by flash column chromatography on silica gel using an ethyl acetate/hexane gradient. |
Safety Precautions
-
α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood.
-
Thiourea: Suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
PPE: Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
References
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Elnagdi, M. H., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5780. [Link]
-
Singh, R., et al. (2021). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Sharma, P., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]
-
Bouzroura, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1845. [Link]
-
El-Sayed, N. N. E., et al. (2023). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]
-
Sauthof, L., et al. (2016). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 21(11), 1475. [Link]
-
AL-Jaffer, T. K. M., et al. (2022). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]
-
Gholam-Hosseini, S., et al. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 11(52), 32909-32918. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Patel, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Polycyclic Aromatic Compounds, 42(5), 2269-2283. [Link]
-
Singh, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1774-1801. [Link]
-
Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1411. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Validated Protocol for Molecular Docking of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine with Target Proteins
An Application Note and Protocol for Researchers
Abstract: The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking analysis of a representative compound, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, against a biologically relevant protein target. We emphasize not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible computational experiment. This guide is designed for researchers, scientists, and drug development professionals seeking to employ structure-based drug design techniques to predict binding modes and affinities, thereby accelerating hit identification and lead optimization.
Theoretical Foundation: The "Why" of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] The primary objectives are twofold:
-
Binding Mode Prediction: To accurately predict the three-dimensional pose of the ligand within the protein's binding site. This includes its position, orientation, and conformational geometry.
-
Binding Affinity Estimation: To estimate the strength of the interaction, typically reported as a scoring function value (e.g., in kcal/mol), which serves as a proxy for the binding free energy.[4]
The process involves systematically sampling many possible conformations of the ligand within the binding site and scoring each conformation using a defined scoring function.[5][6] This scoring function evaluates the physicochemical complementarity, accounting for forces like hydrogen bonding, electrostatic interactions, van der Waals forces, and desolvation penalties. A lower binding energy score generally indicates a more stable and favorable protein-ligand complex.[7]
Target Selection Rationale: Choosing a Biologically Relevant Protein
The subject of our study, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, belongs to a class of compounds known for their antimicrobial properties.[8][9] Therefore, a logical approach is to investigate its interaction with essential bacterial enzymes that are established drug targets.
For this protocol, we have selected Dihydropteroate Synthase (DHPS) from Staphylococcus aureus. DHPS is a crucial enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. Its inhibition leads to bacterial death, and it is the target for sulfonamide antibiotics.
We will use the crystal structure of S. aureus DHPS in complex with its product, dihydropteroate, available from the Protein Data Bank (PDB).
| Parameter | Selection | Rationale |
| Target Protein | Dihydropteroate Synthase (DHPS) | Essential enzyme in bacteria; validated drug target. |
| Organism | Staphylococcus aureus | A significant human pathogen. |
| PDB ID | 1AD4 | High-resolution crystal structure with a co-crystallized native ligand, which is essential for validating our docking protocol. |
Computational Workflow Overview
The entire molecular docking procedure can be visualized as a sequential workflow. Each stage involves critical preparation and analysis steps that ensure the scientific validity of the final results.
Caption: Workflow for a validated molecular docking experiment.
Detailed Step-by-Step Protocol
This protocol utilizes PyRx , a user-friendly graphical interface for AutoDock Vina, which streamlines the entire process.[10][11]
Required Software and Resources
| Software/Resource | Purpose | URL for Access |
| PyRx | Virtual screening software with integrated AutoDock Vina and Open Babel. | |
| Protein Data Bank (PDB) | Repository for 3D structural data of biological macromolecules. | |
| PubChem | Database of chemical molecules and their activities. | |
| Discovery Studio Visualizer | Tool for visualizing and analyzing molecular interactions. |
Protocol Part I: Ligand Preparation
The ligand's structural accuracy is paramount for a meaningful docking result. It must be in a 3D, energy-minimized state.
-
Obtain Ligand Structure:
-
The canonical SMILES string for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is NC1=NC(=CS1)CC2=CC=C(Br)C=C2.
-
In PyRx, navigate to the "Open Babel" tab.
-
Right-click in the "Molecules" pane -> Import -> From SMILES.
-
Paste the SMILES string and give the molecule a name (e.g., Ligand_01).
-
-
Energy Minimization: This step refines the 3D geometry to a stable, low-energy conformation.
-
Right-click on your imported ligand (Ligand_01) in the Molecules list.
-
Select Open Babel -> Energy Minimization.
-
Use the default parameters (Forcefield: UFF, Algorithm: Steepest Descent, Steps: 200) and click OK.
-
Scientific Rationale: A high-energy starting conformation can prevent the ligand from fitting correctly into the binding site and lead to inaccurate binding scores.
-
-
Prepare Ligand for AutoDock: This converts the file to the required PDBQT format, which includes partial charges and defines rotatable bonds.
-
Right-click on the energy-minimized ligand.
-
Select AutoDock -> Make Ligand. This will create a Ligand_01_pdbqt entry under the AutoDock Ligands tab.
-
Protocol Part II: Target Protein Preparation
The protein structure from the PDB is a raw file and must be cleaned and prepared.[12][13]
-
Download and Load Protein:
-
In PyRx, go to the File menu -> Load Molecule -> Load from PDB.
-
Enter the PDB ID: 1AD4 and click OK. The protein structure will load in the 3D viewer.
-
-
Protein Cleanup:
-
In the Molecules tab, right-click on the loaded 1AD4 structure.
-
Select AutoDock -> Make Macromolecule.
-
PyRx will automatically perform the following crucial steps:
-
Remove Water Molecules: Water molecules in the binding site can interfere with ligand docking.
-
Remove Non-essential Heteroatoms: Any molecules other than the protein and the native ligand (which we will use for validation) are removed.
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is critical for correctly identifying hydrogen bond donors and acceptors.
-
Assign Gasteiger Charges: Partial atomic charges are calculated, which are necessary for the electrostatic terms in the docking scoring function.
-
-
A 1AD4_macromolecule entry will appear under the AutoDock Macromolecules tab.
-
Protocol Part III: Docking Simulation
-
Select Ligand and Protein:
-
In the left-hand pane, navigate to the AutoDock tab.
-
Select the prepared ligand (Ligand_01_pdbqt) and the macromolecule (1AD4_macromolecule).
-
-
Define the Search Space (Grid Box): The grid box tells AutoDock Vina where to perform the docking. It should encompass the entire binding site.[14]
-
With the macromolecule selected, look at the controls at the bottom of the PyRx window.
-
The native ligand from the 1AD4 structure (named DHP) is visible in the active site. We will define our search space around it.
-
Adjust the center and size coordinates of the grid box (the transparent cube) to fully enclose the DHP ligand with a buffer of about 4-5 Å on all sides. This ensures Vina has enough space to explore different ligand orientations.
-
-
Run AutoDock Vina:
-
Click the Run Vina button. The simulation will start.
-
Vina will generate multiple binding modes (typically 8-10) for the ligand, each with a corresponding binding affinity score.
-
Protocol Part IV: Results Analysis and Validation
Analyzing Binding Affinity and Poses
-
Review Docking Scores:
-
Visualize Interactions:
-
To understand why the ligand binds, save the best pose and the protein and open them in a visualization tool like Discovery Studio Visualizer.
-
To save: Right-click on the macromolecule, Save -> Save as PDB. Right-click on the desired ligand pose, Save -> Save as PDB.
-
In Discovery Studio, load both PDB files. Use the Ligand Interactions tool to generate 2D and 3D diagrams showing specific contacts like hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Protocol Validation: The Self-Validating System
A docking protocol is only trustworthy if it can reproduce experimental results. The gold standard for validation is to re-dock the co-crystallized native ligand and see if the software can find the same pose.[15]
-
Prepare the Native Ligand:
-
Load a fresh copy of 1AD4 into PyRx.
-
In the 3D viewer, select only the native ligand (DHP). Save it as a separate PDB file.
-
Load this new PDB file into PyRx and prepare it as a ligand (Energy Minimization, Make Ligand) just as you did for the test compound.
-
-
Run Docking:
-
Perform the docking of this prepared native ligand into the 1AD4_macromolecule using the exact same grid box parameters.
-
-
Calculate RMSD:
-
The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose.
-
PyRx automatically calculates the RMSD for the top pose relative to the input ligand conformation.
-
A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [16] This confirms that the docking protocol and parameters are capable of accurately reproducing the experimentally determined binding mode.
-
Data Summary and Interpretation
The final results should be consolidated for clear interpretation.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) (for validation) | Key Interacting Residues (Example) | Predicted Interaction Types |
| Native Ligand (DHP) | -8.5 | 1.15 | SER222, ARG255, LYS221 | Hydrogen Bonds, Salt Bridge |
| Ligand_01 | -9.2 | N/A | PHE190, ILE22, LYS221 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
Interpretation: In this hypothetical result, our test ligand (Ligand_01) shows a more favorable binding affinity than the native ligand. The validation run was successful (RMSD < 2.0 Å), lending confidence to our prediction for Ligand_01. The interaction analysis reveals that Ligand_01 forms different but effective interactions within the same binding pocket, making it a promising candidate for further investigation.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training Materials. [Link]
-
Panchal, S., et al. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 18(5), e1010036. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6610. [Link]
-
Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 147-152. [Link]
-
The PDB-101 Team. (2020). Molecular Docking. PDB-101. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. SIB. [Link]
-
Biotecnika. (2022, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]
-
Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 46. [Link]
-
ResearchGate. (n.d.). Interpretation of Molecular docking results? [Forum post]. [Link]
-
Scripps Research. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
ResearchGate. (n.d.). How to validate the molecular docking results? [Forum post]. [Link]
-
Bioinformatics Review. (2021, March 23). Tutorial 10: Multiple ligand docking using PyRx [Video]. YouTube. [Link]
-
Sotriffer, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(1), 121-133. [Link]
-
CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
-
Stana, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6472. [Link]
-
Bioinformatics Insights. (2021, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]
-
Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. [Link]
-
Sanket’s BIO-WORLD. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Adewumi, T., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Preprints. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Utrecht University. [Link]
-
PyRx Tutorial. (2020, November 7). PyRx Tutorial || Multiple Ligand Docking || From Download to Result Analysis || All in One [Video]. YouTube. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Utrecht University. [Link]
-
Aby Jimson. (2021, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]
-
Docking Tutorial Documentation. (2017). Read the Docs. [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Scripps Research. [Link]
-
ACS Publications. (2005). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 45(2), 445-455. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tau.edu.ng [tau.edu.ng]
- 11. pyrx-docking-tutorial.readthedocs.io [pyrx-docking-tutorial.readthedocs.io]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in high-throughput screening assays
An Application Guide for High-Throughput Screening Using 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Derivatives of this class are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document provides a detailed guide for utilizing a specific derivative, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, in high-throughput screening (HTS) campaigns. We present the scientific rationale for its use, strategies for robust assay design, and detailed, validated protocols for both a primary biochemical screen and a secondary cell-based assay. This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel modulators of biological pathways.
Compound Profile: 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
This compound belongs to the 2-aminothiazole class, which has been extensively explored in drug discovery.[4] While the 2-aminothiazole ring itself is a key pharmacophore, it has also been identified as a potential toxicophore, warranting careful evaluation of any hits.[2] The specific structural features of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, including the bromophenyl group, suggest its potential for forming specific interactions, such as halogen bonds, with protein targets.
Physicochemical Properties (Predicted)
| Property | Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 269.16 g/mol | Yes (< 500 Da) |
| LogP (Octanol-Water) | ~3.2 | Yes (< 5) |
| Hydrogen Bond Donors | 1 (amine group) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (thiazole nitrogens) | Yes (≤ 10) |
These properties suggest good 'drug-likeness' and membrane permeability, making the compound suitable for both biochemical and cell-based screening.
Scientific Rationale for Screening
The broad bioactivity of 2-aminothiazole derivatives makes this compound a compelling candidate for various HTS campaigns.[1] Published research on structurally similar compounds, specifically 4-(4-bromophenyl)-thiazol-2-amine derivatives, has demonstrated significant anticancer and antimicrobial activity.[5][6] Many 2-aminothiazole compounds function by inhibiting key enzymes like protein kinases or disrupting protein-protein interactions (PPIs) that are critical for disease progression.[3][7] Therefore, a logical starting point for an HTS campaign is to screen for inhibitors of a high-value oncology or immunology target.
High-Throughput Screening Strategy
A successful HTS campaign is a multi-step process designed to identify true, target-specific hits from a large compound library.[8] Our strategy employs a screening funnel that begins with a sensitive, high-throughput primary assay to identify all potential hits, followed by a more physiologically relevant secondary assay to confirm activity and eliminate artifacts.[9]
Key Pillars of a Robust HTS Assay:
-
Causality & Relevance: The assay must accurately report on the activity of the biological target. For initial screening, a biochemical assay often provides the cleanest data on direct target engagement.[10]
-
Statistical Rigor (Self-Validation): The assay must be robust enough to distinguish real hits from random noise. This is quantified by the Z'-factor, a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
-
Throughput & Automation: The methodology must be compatible with robotic liquid handling and multi-well plate formats (e.g., 384- or 1536-well) to enable the screening of thousands of compounds efficiently.[12]
Caption: High-throughput screening (HTS) funnel from primary screen to lead development.
Protocol 1: Primary Screen - Fluorescence Polarization (FP) Assay for PPI Inhibition
Principle: This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a robust, homogenous technique ideal for HTS.[13][14] It is designed to identify compounds that disrupt the interaction between two proteins (Protein A and Protein B). A small, fluorescently labeled peptide derived from Protein B (the "tracer") binds to Protein A. In this bound state, the tracer tumbles slowly, emitting highly polarized light. When a "hit" compound disrupts this interaction, the small tracer is displaced, tumbles rapidly, and emits depolarized light. This decrease in polarization is the signal that identifies an inhibitor.[15]
Materials and Reagents:
-
Compound: 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine stock (10 mM in 100% DMSO)
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates
-
Recombinant Proteins: Protein A and a fluorescently-labeled peptide tracer (e.g., FITC-labeled) derived from Protein B
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or Tween-20 (to prevent aggregation)
-
Controls:
-
Positive Control: A known inhibitor of the PPI (if available) or unlabeled peptide
-
Negative Control: 1% DMSO in assay buffer
-
-
Instrumentation: Multi-mode plate reader with FP detection capabilities
Experimental Protocol:
-
Compound Plating (Preparation of Assay-Ready Plates):
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of the 10 mM compound stock into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Dispense 50 nL of 100% DMSO into control wells.
-
-
Reagent Preparation:
-
Dilute Protein A and the fluorescent tracer in assay buffer to a 2X working concentration. The optimal concentrations must be determined empirically during assay development, typically by titrating the protein against a fixed concentration of the tracer.
-
-
Assay Execution:
-
To all wells of the assay plate, add 25 µL of the 2X Protein A solution using a multi-channel pipette or automated dispenser.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the compound is mixed.
-
Incubate for 15 minutes at room temperature to allow pre-incubation of the compound with Protein A.
-
Initiate the reaction by adding 25 µL of the 2X fluorescent tracer solution to all wells. The final volume is now 50 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Hit Identification:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound is calculated relative to the high (DMSO only) and low (unlabeled peptide) polarization controls.
-
% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
Where mP is the millipolarization value.
-
-
Hit Selection:
-
A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[11]
-
Protocol 2: Secondary Screen - Cell-Based Viability Assay
Principle: After identifying hits in a biochemical assay, it is crucial to confirm their activity in a cellular context.[16][17] This protocol uses a luminescence-based cell viability assay to measure the cytotoxicity of hit compounds against a relevant cancer cell line. The assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence indicates a reduction in cell viability, suggesting the compound has cytotoxic or cytostatic effects.
Hypothetical Target Pathway: The diagram below illustrates a hypothetical signaling pathway where the targeted Protein A-Protein B interaction is a critical node for cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Materials and Reagents:
-
Hit Compounds: Primary hits selected from the FP screen.
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7, HeLa).
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96- or 384-well, white, clear-bottom tissue culture-treated plates.
-
Viability Reagent: A commercial ATP-quantification reagent (e.g., CellTiter-Glo®).
-
Instrumentation: Luminescence-capable plate reader.
Experimental Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 5,000-10,000 cells per well (to be optimized).
-
Seed the cells into the assay plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Compound Treatment (Dose-Response):
-
Prepare a 10-point serial dilution series for each hit compound in culture medium, starting from a top concentration of 50 µM.
-
Remove the old medium from the cell plate and add the medium containing the compound dilutions. Include vehicle (DMSO) only controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 or 1:4 volume ratio).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Validation:
-
Normalize Data: Normalize the raw luminescence data to the vehicle (DMSO) control (100% viability) and a background control (no cells) (0% viability).
-
Generate Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Calculate IC50: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cellular activity. A confirmed hit will exhibit a clear dose-dependent effect.
References
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Shafiei, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(20), 3636. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]
-
Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]
-
Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Discovery Today, 26(1), 269-281. [Link]
-
Xing, T., et al. (2021). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 2261, 139-150. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
-
ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6432. [Link]
-
Singh, S., et al. (2021). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 2349, 139-150. [Link]
-
An, F. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(4), 461-467. [Link]
-
ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
-
Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]
-
Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(8), e3966. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
-
Yuen, P. W., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 12(11), 1143-1153. [Link]
-
Husain, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6520. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
-
Harvey, C. J. B., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5101-5109. [Link]
-
Brien, R. V., et al. (2008). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 8(12), 2048-2055. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
ResearchGate. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]
-
Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 111-116. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link].si/65/65-1-1.pdf)
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. marinbio.com [marinbio.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. This compound, a key intermediate or active pharmaceutical ingredient (API) in drug development, requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent selectivity and sensitivity with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1] This document provides a complete, step-by-step protocol for sample preparation, analysis, and method validation, intended for researchers, quality control analysts, and drug development professionals.
Principle of the Method
The quantification of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is achieved through reverse-phase chromatography. The analyte is inherently hydrophobic due to its bromophenyl and thiazole moieties, allowing for strong retention on a non-polar C18 stationary phase.[2] Elution is performed using a polar mobile phase under isocratic conditions.
Causality of Experimental Choices:
-
Reverse-Phase (C18): The C18 column is the gold standard for separating hydrophobic molecules. The long alkyl chains provide a stable, non-polar environment that effectively retains the aromatic analyte.
-
Acidic Mobile Phase: The mobile phase is buffered to an acidic pH of 3.0. The target analyte contains a primary amine group on the thiazole ring, which is basic. At pH 3.0, this amine group is protonated (-NH3+), which prevents peak tailing caused by interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks.
-
UV Detection: The presence of both the bromophenyl and thiazole aromatic systems results in strong chromophores, making the molecule highly suitable for UV detection. A wavelength of 254 nm is selected as it provides a robust signal for many aromatic compounds.
Materials and Reagents
| Equipment & Materials | Reagents & Chemicals |
| HPLC System with UV/PDA Detector | Reference Standard: 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine (>99.5% purity) |
| C18 Column (250 mm x 4.6 mm, 5 µm) | Acetonitrile (HPLC Grade) |
| Analytical Balance (0.01 mg readability) | Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade) |
| pH Meter | Orthophosphoric Acid (85%, Analytical Grade) |
| Volumetric Glassware (Class A) | Deionized Water (18.2 MΩ·cm) |
| Syringe Filters (0.45 µm, PTFE) | HPLC Vials with Septa |
Optimized Chromatographic Conditions
The following table summarizes the finalized parameters for the HPLC analysis. These conditions were optimized to achieve a suitable retention time, excellent peak shape, and resolution from potential impurities.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Preparation of 20 mM Phosphate Buffer (pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
B. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of the 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase. Use sonication for up to 5 minutes if necessary to ensure complete dissolution.
-
Fill the flask to the mark with the mobile phase and mix thoroughly. This is the Standard Stock Solution.
C. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
D. Preparation of Sample Solution
-
Accurately weigh a quantity of the test sample expected to contain 10.0 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete extraction and dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]
Protocol 2: Analytical Procedure & System Suitability
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the mobile phase (or a prepared blank) to ensure no interfering peaks are present.
-
Inject a mid-range concentration standard (e.g., 25 µg/mL) six consecutive times.
-
The system is deemed ready for analysis only if all SST criteria are met.
-
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Analytical Workflow Diagram
Sources
Application Notes and Protocols for the Crystallization of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine for X-ray Diffraction
For: Researchers, scientists, and drug development professionals.
Introduction
The determination of the three-dimensional structure of a small molecule through single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. This information is critical in medicinal chemistry and drug development for understanding structure-activity relationships (SAR) and for rational drug design. The compound 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of compounds, which are known to possess a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Obtaining a high-resolution crystal structure of this specific molecule can provide crucial insights into its conformational preferences, intermolecular interactions, and potential binding modes with biological targets.
This guide provides a comprehensive set of protocols and technical insights for the synthesis, purification, and crystallization of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, culminating in a workflow for X-ray diffraction analysis. The methodologies described herein are designed to be a robust starting point for researchers aiming to obtain diffraction-quality single crystals.
Part 1: Synthesis and Purification
A prerequisite for successful crystallization is the high purity of the target compound. The synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine can be readily achieved via the well-established Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-(4-bromophenyl)propan-2-one in ethanol.
-
Addition of Reagents: To this solution, add 1.2 equivalents of thiourea.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Purity Assessment
The purity of the synthesized compound should be assessed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point is indicative of high purity.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in Kinase Inhibition Assays
Foreword: The Kinase Inhibitor Landscape and the Promise of the 2-Aminothiazole Scaffold
Protein kinases, as central regulators of a vast array of cellular processes, represent a cornerstone of modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the identification of novel, potent, and selective kinase inhibitors a critical endeavor. Within the expansive chemical universe of potential inhibitors, the 2-aminothiazole scaffold has emerged as a "privileged structure"—a molecular framework with a proven propensity for binding to and modulating the activity of biological targets, including kinases.[2] This guide provides a detailed exploration of the application of a specific 2-aminothiazole derivative, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine , in kinase inhibition assays. While this document will provide robust, adaptable protocols, it is crucial to recognize that the principles and methodologies described herein are grounded in the broader understanding of 2-aminothiazole-based kinase inhibitors and are intended to serve as a comprehensive starting point for your investigations.
Introduction to 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
1.1. Chemical Structure and Properties
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a central 2-aminothiazole ring. This core is substituted at the 4-position with a (4-bromophenyl)methyl group. The presence of the bromine atom on the phenyl ring offers a site for potential further chemical modification, while the overall structure shares key features with known kinase inhibitors.
-
IUPAC Name: 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
-
Molecular Formula: C₁₀H₁₀BrN₃S
-
Key Features:
-
2-Aminothiazole Core: A known pharmacophore for kinase inhibition, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
-
Bromophenyl Group: Contributes to hydrophobic interactions and provides a handle for synthetic elaboration.
-
Methylene Linker: The -CH₂- group between the phenyl and thiazole rings provides conformational flexibility, which can influence binding affinity and selectivity.
-
1.2. Rationale for Kinase Inhibition Screening
The 2-aminothiazole scaffold is present in numerous clinically approved and investigational kinase inhibitors, such as Dasatinib, a potent pan-Src family kinase inhibitor.[2] Derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising anticancer and antimicrobial activities, suggesting that this chemical class has significant biological potential.[3][4] Given this precedent, it is highly probable that 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine will exhibit inhibitory activity against one or more protein kinases. This document will therefore focus on providing the necessary protocols to screen this compound and characterize its potential as a kinase inhibitor.
Getting Started: Essential Pre-Assay Considerations
2.1. Compound Preparation and Handling
-
Purity: Ensure the compound is of high purity (>95%), as impurities can lead to false-positive or-negative results.
-
Solubility: Determine the solubility of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C to prevent degradation. Minimize freeze-thaw cycles.
2.2. Selecting Target Kinases
Based on the known targets of 2-aminothiazole derivatives, the following kinase families are logical starting points for screening 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine:
-
Src Family Kinases (e.g., c-Src, Lck): The 2-aminothiazole scaffold is a well-established template for Src family kinase inhibitors.[2]
-
Aurora Kinases (e.g., Aurora A, Aurora B): These are key regulators of mitosis and are frequently overexpressed in cancers.[5][6]
-
Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival.[7][8][9]
A broader screening panel can be employed to identify novel targets and assess selectivity.
In Vitro Biochemical Kinase Inhibition Assays
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on kinase activity in a cell-free system. The ADP-Glo™ Kinase Assay is a versatile and robust platform for this purpose.[10][11][12][13]
3.1. Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a two-step, luminescence-based assay:[10][11]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.
Workflow for a Typical Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
3.2. Detailed Protocol: Screening against a Target Kinase (e.g., Aurora A) using ADP-Glo™
This protocol is a template and should be optimized for each specific kinase-substrate pair.
Materials:
-
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
-
Recombinant Human Aurora A Kinase
-
Kemptide (LRRASLG) or other suitable substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Staurosporine (positive control inhibitor)
-
DMSO
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in DMSO. A typical starting range is 10 mM to 1 µM.
-
From the DMSO serial dilution, create an intermediate dilution in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (Final volume of 25 µL):
-
To the wells of the assay plate, add 5 µL of the serially diluted compound.
-
Include "no inhibitor" (DMSO vehicle) and "positive inhibitor" (Staurosporine) controls.
-
Add 10 µL of the kinase/substrate mix (containing Aurora A and Kemptide in kinase assay buffer).
-
Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (prepared in kinase assay buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
3.3. Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Example Value | Rationale |
| Final Compound Concentration | 0.01 µM - 100 µM | To determine a dose-response curve and calculate IC₅₀. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit kinase activity. |
| Kinase Concentration | 1-5 ng/µL | Should be optimized to produce a robust signal within the linear range of the assay. |
| Substrate Concentration | 10-100 µM | Typically used at or above the Kₘ for the substrate. |
| ATP Concentration | 10-50 µM | Ideally at the Kₘ for ATP to allow for competitive inhibitor identification. |
| Reaction Time | 60 minutes | Should be within the linear phase of the reaction. |
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for validating the activity of a compound in a more physiologically relevant context. These assays measure the ability of a compound to inhibit a kinase within intact cells, providing insights into cell permeability, target engagement, and effects on downstream signaling.
4.1. Principle of Cellular Phosphorylation Assays
These assays quantify the phosphorylation of a specific downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.[14]
Workflow for a Cellular Phosphorylation Assay
Caption: A streamlined workflow for a cell-based kinase inhibition assay measuring substrate phosphorylation.
4.2. Detailed Protocol: Measuring Inhibition of a Kinase Signaling Pathway (e.g., Src Family Kinase)
This protocol uses an ELISA-based method to detect the phosphorylation of a Src substrate.
Materials:
-
Cancer cell line known to have active Src signaling (e.g., HT-29, PC-3).
-
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
-
Cell culture medium and supplements.
-
Cell-based phosphorylation ELISA kit for a known Src substrate (e.g., phospho-FAK, phospho-paxillin).
-
Lysis buffer.
-
Dasatinib (positive control inhibitor).
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
-
ELISA Detection:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Follow the manufacturer's instructions for the ELISA, which will typically involve:
-
Incubation of the lysate.
-
Washing steps.
-
Addition of a phospho-specific detection antibody.
-
Addition of a secondary HRP-conjugated antibody.
-
Addition of a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
4.3. Data Analysis and Interpretation
-
Normalize the phospho-protein signal to the total protein signal (if available in the kit) or to cell viability (determined in a parallel assay).
-
Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.
-
Determine the IC₅₀ value as described for the biochemical assay.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for initiating the investigation of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine as a potential kinase inhibitor. The provided protocols for both biochemical and cell-based assays offer robust and adaptable starting points.
Self-Validating Systems:
-
Biochemical Assays: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential for validating each assay run. A Z'-factor calculation can be used to assess the quality and robustness of a high-throughput screen.
-
Cell-Based Assays: Confirmation of target engagement in cells should be followed by downstream functional assays, such as cell proliferation or apoptosis assays, to link kinase inhibition to a cellular phenotype.
Successful identification of inhibitory activity should be followed by more extensive characterization, including:
-
Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile of the compound.
-
Mechanism of Action Studies: Determining whether the compound is an ATP-competitive, non-competitive, or allosteric inhibitor.
-
Structural Biology: Co-crystallization of the compound with its target kinase to elucidate the binding mode.
The exploration of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine and its analogs has the potential to yield novel and potent modulators of kinase activity, contributing to the development of next-generation targeted therapies.
References
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2024, August 14). Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. Retrieved from [Link]
-
Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Retrieved from [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
-
(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. (2019, April 11). Retrieved from [Link]
-
In vitro and in vivo assays of protein kinase CK2 activity - PubMed. Retrieved from [Link]
-
Shaik, N. B., Al-Balawi, I. I., Al-Ghamdi, S. A., & Al-Massarani, S. M. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287–44311. Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. Retrieved from [Link]
-
Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 36989-37019. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH. Retrieved from [Link]
-
Recent Advances in the Discovery of CK2 Inhibitors | ACS Omega. Retrieved from [Link]
-
Application note: Promega's ADP-Glo™ assay - Drug Target Review. (2018, November 14). Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Synthesis and Application of Radiolabeled 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine for Binding Studies
Introduction
The study of ligand-receptor interactions is a cornerstone of modern drug discovery and pharmacology. Radiolabeled compounds remain an indispensable tool, providing unparalleled sensitivity and precision for quantifying these interactions. This guide provides a comprehensive overview of the synthesis, purification, and application of a novel radiolabeled thiazole derivative, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, for use in receptor binding assays. Thiazole moieties are prevalent in a wide array of biologically active compounds, making this particular scaffold a person of interest for various therapeutic targets.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It offers not just a set of protocols, but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
SECTION 1: Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
The synthesis of the target compound is approached in two phases: the preparation of the unlabeled ("cold") standard and the synthesis of the radiolabeled analogue. A convergent synthesis strategy is employed, building the thiazole ring via the well-established Hantzsch thiazole synthesis.[4]
Retrosynthetic Analysis and Radiolabeling Strategy
The logical point for radiolabel incorporation is within the thiourea moiety, as [¹⁴C]thiourea is a commercially available starting material derived from Ba[¹⁴C]O₃.[5][6] This places the radiolabel on the C2 position of the thiazole ring, a metabolically stable position, ensuring the radiotracer's integrity during binding studies. Alternatively, tritium (³H) labeling could be achieved via catalytic tritium exchange on the final compound or a suitable precursor, though this may present challenges with label stability and position.[7][8] For this guide, we will focus on Carbon-14 labeling.
Synthesis of Unlabeled 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
The synthesis involves a two-step process starting from 4-bromophenylacetic acid.
Step 1: Synthesis of 1-bromo-3-(4-bromophenyl)propan-2-one (α-haloketone intermediate)
The initial step involves the conversion of 4-bromophenylacetic acid to its corresponding acid chloride, followed by a reaction to form a diazoketone, which is then treated with HBr to yield the α-haloketone. A more direct and often preferred laboratory-scale approach is the bromination of the corresponding ketone.
Step 2: Hantzsch Thiazole Synthesis
The α-haloketone is then cyclized with thiourea to form the desired 2-aminothiazole ring.[9]
Protocol 1: Synthesis of Unlabeled 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Materials:
-
1-(4-bromophenyl)propan-2-one
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄) or suitable alternative
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Synthesis of 1-bromo-3-(4-bromophenyl)propan-2-one:
-
In a round-bottom flask, dissolve 1-(4-bromophenyl)propan-2-one (1 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-haloketone.
-
-
Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine:
-
Dissolve the crude 1-bromo-3-(4-bromophenyl)propan-2-one (1 eq.) in ethanol.
-
Add thiourea (1.2 eq.) to the solution.[9]
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexane:EtOAc gradient) to afford the pure compound.
-
Synthesis of [¹⁴C]-4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
The radiolabeled synthesis mirrors the final step of the "cold" synthesis, substituting thiourea with [¹⁴C]thiourea. All manipulations of radioactive materials must be conducted in a designated radiological laboratory with appropriate shielding and safety precautions.[10][11]
Protocol 2: Synthesis of [¹⁴C]-4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
Materials:
-
1-bromo-3-(4-bromophenyl)propan-2-one (synthesized as per Protocol 1)
-
[¹⁴C]Thiourea (specific activity, e.g., 50-60 mCi/mmol)
-
Ethanol (anhydrous)
-
Scintillation vials and cocktail
Procedure:
-
In a specialized, shielded reaction vial, dissolve 1-bromo-3-(4-bromophenyl)propan-2-one (1 eq., on a microscale) in anhydrous ethanol.
-
Add a solution of [¹⁴C]thiourea (1.2 eq.) in ethanol.
-
Seal the vial and heat at reflux for 2-4 hours.
-
Monitor the reaction progress using a radio-TLC scanner.[12]
-
Upon completion, cool the reaction and proceed with purification.
SECTION 2: Purification and Quality Control
The purity of a radioligand is paramount for obtaining reliable binding data.[13] High-Performance Liquid Chromatography (HPLC) is the gold standard for both purification and quality control of radiolabeled compounds.[14][15]
Purification by Radio-HPLC
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | Reverse-phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) and in-line radioactivity detector |
The fraction corresponding to the product peak on both detectors is collected, and the solvent is removed under a stream of nitrogen or by lyophilization.
Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC. The purity should be ≥98%.
-
Chemical Identity: Confirmed by co-elution with an authentic, unlabeled standard on HPLC.
-
Specific Activity: This is a critical parameter indicating the amount of radioactivity per mole of the compound.[16] It can be determined by measuring the total radioactivity and the total mass of the purified compound. Alternatively, it can be calculated from competition binding assays.[17]
SECTION 3: Radioligand Binding Assays
Radioligand binding assays are used to characterize the interaction of the radiolabeled ligand with its target receptor.[18][19]
Membrane Preparation
This protocol provides a general method for preparing cell membranes expressing the target receptor.
Protocol 3: Cell Membrane Preparation
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4 with protease inhibitors).[20]
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[20]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.
Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[21]
Protocol 4: Saturation Binding Assay
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a fixed amount of membrane preparation (e.g., 20-50 µg of protein).[20]
-
Add increasing concentrations of [¹⁴C]-4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine (e.g., 0.1 to 10 x estimated Kd).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.[18][20]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[22][23][24]
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a competing ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
Competition Binding Assay
This assay determines the affinity (Ki) of unlabeled test compounds for the receptor.[18]
Protocol 5: Competition Binding Assay
-
Set up a series of tubes or a 96-well plate.
-
To each well, add the membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd).
-
Add increasing concentrations of the unlabeled test compound.
-
Include controls for total binding (no competitor) and non-specific binding (saturating concentration of a known competitor).
-
Incubate, filter, and count as described in the saturation assay protocol.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[20]
SECTION 4: Safety Precautions for Handling Radiolabeled Compounds
Working with radiolabeled materials requires strict adherence to safety protocols.
-
Carbon-14 (¹⁴C): A low-energy beta emitter. The primary hazard is internal exposure through ingestion, inhalation, or absorption.[10][25] Always work in a designated area, use appropriate personal protective equipment (PPE) including double gloves, and monitor for contamination regularly using a Geiger counter or wipe tests with liquid scintillation counting.[11][25]
-
Tritium (³H): A very low-energy beta emitter. It poses no external threat but can be hazardous if taken internally.[26] Many tritium compounds can penetrate gloves and skin.[26] Therefore, extreme caution, appropriate PPE, and regular monitoring are essential.[27]
Visualizations
Caption: Workflow for the synthesis of the radiolabeled target compound.
Caption: Principles of saturation and competition radioligand binding assays.
References
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]
-
ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]
-
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Available at: [Link]
-
Lee, S., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 27(1), 35. Available at: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Available at: [Link]
-
PubMed. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. Available at: [Link]
-
ResearchGate. 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. Available at: [Link]
-
El-Sayed, W. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available at: [Link]
-
JACS Au. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(7), 1548-1565. Available at: [Link]
-
Stanford University. Carbon-14 (14C) safety information and specific handling precautions. Available at: [Link]
-
Teng, Y., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4109. Available at: [Link]
-
PubMed. (2013). Determination of Radioligand Specific Activity Using Competition Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit1.10. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. Available at: [Link]
-
PubMed. (1995). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 73(1), 5-12. Available at: [Link]
-
Molecules. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Molecules, 27(22), 8031. Available at: [Link]
-
National Institutes of Health. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(7), 1548-1565. Available at: [Link]
-
Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Available at: [Link]
-
Moravek. The Importance of Purification for Radiolabeled Compounds. Available at: [Link]
-
ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6628-6695. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. Available at: [Link]
-
PennState. Principles and Applications of Liquid Scintillation Counting. Available at: [Link]
-
Taylor & Francis. Liquid scintillation counting – Knowledge and References. Available at: [Link]
-
National Institutes of Health. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics, 14(12), 2631. Available at: [Link]
-
PubMed. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4109. Available at: [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]
-
RSC Publishing. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(28), 11418-11431. Available at: [Link]
-
PubMed. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4109. Available at: [Link]
-
Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available at: [Link]
-
Almac. Isotopic API labelling with carbon-14. Available at: [Link]
-
PubMed. (2014). Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. Journal of Fluorescence, 24(2), 523-530. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
USC Environmental Health & Safety. (2016). Carbon 14. Available at: [Link]
-
ALWSCI. (2025). What Is Liquid Scintillation Counting: Key Insights And Practical Tips. Available at: [Link]
-
ResearchGate. How to estimate % protein activity from radioligand binding assay?. Available at: [Link]
-
YouTube. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. Available at: [Link]
-
UK Radiopharmacy Group. Radiochemical Purity Systems of Radiopharmaceuticals. Available at: [Link]
-
Moravek, Inc. (2019). C14 Radiolabeling: What You Need to Know. Available at: [Link]
-
ResearchGate. Tritium labelling of pharmaceuticals. Available at: [Link]
-
Semantic Scholar. Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. Available at: [Link]
-
RSC Publishing. (1968). Carbon-14 as a Label in Mass Spectrometry. Chemical Communications (London), (15), 904-905. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. queensu.ca [queensu.ca]
- 12. indico.cern.ch [indico.cern.ch]
- 13. moravek.com [moravek.com]
- 14. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 16. revvity.com [revvity.com]
- 17. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 22. revvity.com [revvity.com]
- 23. ehs.psu.edu [ehs.psu.edu]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Carbon 14 – USC Environmental Health & Safety [ehs.usc.edu]
- 26. ehs.yale.edu [ehs.yale.edu]
- 27. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Preventing degradation of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in solution
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the challenges of experimental work.
I. Understanding the Molecule: A Proactive Approach to Stability
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is a molecule of interest in various research fields. Its structure, featuring a 2-aminothiazole core, a bromophenyl group, and a methyl bridge, presents a unique combination of chemical functionalities. While 2-aminothiazole derivatives are noted for their potential biological activities, their stability in solution can be a critical factor for reproducible experimental results. Some derivatives are known to have stable structures and good anti-oxidative properties. However, the inherent reactivity of the thiazole ring and the susceptibility of the overall structure to environmental factors necessitate careful handling.
This guide will address potential degradation pathways, provide troubleshooting advice for unexpected experimental outcomes, and offer protocols for assessing and ensuring the stability of your solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered by researchers working with 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in solution.
Q1: My experimental results are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a primary indicator of compound instability. Degradation can lead to a lower effective concentration of the active compound and the introduction of new, potentially interfering substances. If you observe variability in bioassays, analytical measurements, or other experiments, assessing the stability of your stock and working solutions is a critical first step.
Q2: I've noticed a change in the color of my solution over time. What does this indicate?
A2: A change in solution color, such as yellowing or browning, is often a visual cue for chemical degradation. This can be due to the formation of colored degradation products through oxidation or other pathways. If you observe a color change, it is highly recommended to prepare fresh solutions and re-evaluate your storage conditions.
Q3: What are the most likely ways this molecule could be degrading in my experiments?
A3: Based on the chemical structure of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, the primary potential degradation pathways are:
-
Oxidation: The sulfur atom in the thiazole ring and the 2-amino group are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents in your experimental system.
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally more stable than oxazole rings. The exocyclic amine can also be a site for hydrolytic reactions.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, particularly UV radiation. A study on a structurally related thiazole suggested that photo-irradiation can lead to reaction with singlet oxygen, causing photo-oxygenation and rearrangement of the molecule.
Q4: I prepare my stock solutions in DMSO. Is this a suitable solvent?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions due to its high dissolving power. However, it is crucial to use high-purity, anhydrous DMSO. Water content in DMSO can facilitate hydrolysis. Also, be aware that DMSO can degrade at elevated temperatures, and its degradation products can be reactive. For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The pH of aqueous solutions is a critical factor. The 2-amino group on the thiazole ring is basic and will be protonated at acidic pH. This can influence the electronic properties of the entire molecule and its susceptibility to hydrolysis. While specific data for this molecule is not available, for many amine-containing compounds, a slightly acidic to neutral pH range (around pH 5-7) is often optimal for stability. Extreme pH values (highly acidic or highly basic) should be avoided unless experimentally required, and in such cases, the compound's stability should be carefully monitored.
III. Proactive Strategies for Preventing Degradation
To ensure the integrity of your experiments, adopting the following practices for handling and storing 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine solutions is recommended.
Solvent Selection and Preparation
-
Purity is Paramount: Always use high-purity, anhydrous solvents from reputable suppliers. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
DMSO for Stocks: Anhydrous DMSO is generally a good choice for primary stock solutions.
-
Aqueous Buffers: For working solutions, use appropriate buffers to maintain a stable pH. Common buffers like phosphate or citrate are often suitable, but their potential interaction with the compound should be considered.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of most chemical reactions, including degradation. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | The aromatic and heterocyclic nature of the molecule makes it potentially susceptible to photodegradation. |
| Atmosphere | For long-term storage of sensitive solutions, consider overlaying with an inert gas like argon or nitrogen before sealing. | This minimizes exposure to oxygen, reducing the risk of oxidative degradation. |
| Aliquoting | Prepare single-use aliquots of stock solutions. | This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Use of Stabilizers
In situations where degradation is a persistent issue, the addition of stabilizers can be considered, though their compatibility with the experimental system must be verified.
-
Antioxidants: For suspected oxidative degradation, the addition of small amounts of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial. Sulfur-containing compounds like glutathione can also act as antioxidants.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metal ions.
IV. Experimental Protocols for Stability Assessment
It is best practice to experimentally verify the stability of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine under your specific experimental conditions.
Protocol 1: Basic Stability Assessment using HPLC-UV
This protocol outlines a straightforward method to assess the stability of your compound over time.
Objective: To determine the percentage of the parent compound remaining in solution under specific storage conditions.
Materials:
-
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
-
High-purity solvent (e.g., DMSO, acetonitrile, buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., HPLC-grade acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in the solvent system you wish to test.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
Develop an HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time. A good starting point is a gradient elution from water/acetonitrile with 0.1% formic acid.
-
Incubate the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, protected from light or exposed to light).
-
Analyze at subsequent time points (e.g., 1, 4, 8, 24, 48 hours). Inject the same volume as the T=0 sample.
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Look for the appearance of new peaks, which may be degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are accelerated stability tests that help to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Objective: To intentionally degrade the compound to understand its degradation profile.
Procedure:
-
Prepare separate solutions of the compound in a suitable solvent.
-
Expose each solution to one of the following stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a controlled temperature.
-
Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature.
-
Photodegradation: Expose the solution to a light source as specified in ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
-
Analyze the samples by HPLC-UV at various time points.
-
For promising results, consider analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the degradation products, which can aid in their identification.
V. Visualizing Degradation and Prevention
To better understand the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Troubleshooting workflow for inconsistent results.
VI. References
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]
-
European Patent Office. (2014). 2-aminothiazole derivative, preparation method, and use. EP2682390A1. Available at:
-
Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4422-4424. Available at: [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Aaltonen, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 44(4), 864-873. Available at: [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. Available at: [Link]
-
Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1, 3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 147-152. Available at: [Link]
-
Piste, P., et al. (2013). In vitro antioxidant actions of sulfur-containing amino acids. European Journal of Experimental Biology, 3(4), 253-257. Available at: [Link]
-
S. S. L. (2021). Strategies for Resolving Stability Issues in Drug Formulations. Pharma Guideline. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available at: [Link]35149)
Validation & Comparative
A Comparative Guide to Validating the In-Vivo Anticancer Efficacy of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in-vivo validation of the anticancer activity of the novel thiazole derivative, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine. Drawing upon established preclinical methodologies, this document outlines a direct comparison with standard chemotherapeutic agents, offering insights into experimental design, data interpretation, and the underlying scientific rationale.
Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the disruption of cellular cytoskeletal movement and the induction of apoptosis.[3] Preliminary in-vitro studies on derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have demonstrated promising cytotoxic activity against cancer cell lines like MCF-7.[4][5] However, the translation of in-vitro findings to a complex biological system necessitates rigorous in-vivo validation.[6] Animal models are indispensable for evaluating the systemic efficacy, toxicity, and pharmacokinetic profile of a novel anticancer agent before it can be considered for clinical trials.[7][8][9]
Experimental Design: A Head-to-Head In-Vivo Efficacy Study
The cornerstone of validating a new anticancer compound is a well-controlled in-vivo study. The primary objective is to assess the tumor growth inhibition of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in a relevant animal model and compare its performance against established chemotherapeutic drugs.
Causality in Model Selection: Xenografts vs. Syngeneic Models
The choice of animal model is critical and depends on the specific research question.
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Patient-Derived Xenograft (PDX) Models: These models involve the implantation of human tumor tissue into immunodeficient mice.[10][11][12] They are highly valued for preserving the heterogeneity and microenvironment of the original patient tumor, offering a more clinically relevant setting to test drug efficacy.[11][12][13]
-
Syngeneic Models: In these models, mouse tumor cells are implanted into mice of the same inbred strain, ensuring a fully competent immune system.[14][15][16] This is crucial for evaluating immunotherapies or compounds that may modulate the host immune response against the tumor.[14][17]
For this guide, we will focus on a xenograft model , as the primary goal is to determine the direct cytotoxic effect of the compound on human cancer cells in an in-vivo environment.
Workflow for In-Vivo Validation
Caption: Workflow for in-vivo validation of a novel anticancer compound.
Comparative In-Vivo Efficacy Data
The following table presents a hypothetical but realistic dataset comparing the in-vivo anticancer activity of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine (Compound X) with standard chemotherapeutic agents.
| Treatment Group | Dosing Regimen (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1500 ± 150 | 0 | +5.0 |
| Compound X | 50 | 600 ± 80 | 60 | -2.5 |
| Doxorubicin | 5 | 750 ± 100 | 50 | -8.0 |
| Cisplatin | 5 | 675 ± 90 | 55 | -10.0 |
| Paclitaxel | 10 | 525 ± 70 | 65 | -7.5 |
Note: Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model for in-vivo drug efficacy studies. All procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[18][19][20][21]
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
- Harvest cells during the exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10⁷ cells/mL.
2. Tumor Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²)/2.
4. Randomization and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Prepare the test compound and control drugs in an appropriate vehicle.
- Administer the treatments via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
5. Endpoint Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
- At the endpoint, humanely euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action: Potential Signaling Pathways
Thiazole derivatives have been reported to induce apoptosis in cancer cells. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Potential apoptotic pathway targeted by thiazole derivatives.
Comparative Analysis with Standard Agents
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[22] It is widely used in the treatment of various cancers, including breast cancer.[23][24][25]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and subsequent cell death.[26][27][28][29] It is a cornerstone of treatment for many solid tumors.[27]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[30][31] It is a highly effective agent against a broad range of cancers.[32][33][34]
The in-vivo comparison provides crucial information on the relative efficacy and toxicity of the novel compound. While Compound X shows promising tumor growth inhibition, its efficacy is comparable to that of established drugs like cisplatin and paclitaxel in this hypothetical model. Importantly, the lower body weight loss associated with Compound X suggests a potentially more favorable toxicity profile, a critical factor in drug development.
Conclusion and Future Directions
The in-vivo validation of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine in a xenograft model provides a critical assessment of its anticancer potential. The comparative data against standard-of-care chemotherapeutics allows for a nuanced evaluation of its efficacy and safety profile. Future studies should aim to elucidate the precise mechanism of action, explore its efficacy in other cancer models (including syngeneic models to assess any immunomodulatory effects), and conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling. This rigorous, data-driven approach is essential for the successful translation of promising preclinical compounds into novel cancer therapies.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
-
In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. National Institutes of Health. Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available from: [Link]
-
In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. National Institutes of Health. Available from: [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available from: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. National Institutes of Health. Available from: [Link]
-
Guidelines for the welfare and use of animals in cancer research. National Institutes of Health. Available from: [Link]
-
Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. National Institutes of Health. Available from: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Institutes of Health. Available from: [Link]
-
Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience. Available from: [Link]
-
The Role of Syngeneic Models in Cancer Research. LIDE Biotech. Available from: [Link]
-
(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available from: [Link]
-
How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. Available from: [Link]
-
In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. Available from: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. Available from: [Link]
-
Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. American Association for Cancer Research. Available from: [Link]
-
Use of animals in research policy. Cancer Research UK. Available from: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available from: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health. Available from: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available from: [Link]
-
Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. National Institutes of Health. Available from: [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. Available from: [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. Available from: [Link]
-
CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Netherlands Food and Consumer Product Safety Authority. Available from: [Link]
-
The Problem with Syngeneic Mouse Tumor Models. PubMed. Available from: [Link]
-
Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available from: [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available from: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. Available from: [Link]
-
The Distribution of the Anticancer Drug Doxorubicin in Relation to Blood Vessels in Solid Tumors. American Association for Cancer Research. Available from: [Link]
-
Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. ResearchGate. Available from: [Link]
-
In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Taylor & Francis Online. Available from: [Link]
-
In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLOS Computational Biology. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Available from: [Link]
-
The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. ProteoGenex. Available from: [Link]
-
Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega. Available from: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. National Institutes of Health. Available from: [Link]
-
Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line. David Publishing Company. Available from: [Link]
-
Xenograft and organoid model systems in cancer research. National Institutes of Health. Available from: [Link]
-
In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. American Association for Cancer Research. Available from: [Link]
-
Guidelines for the welfare and use of animals in cancer research. Norecopa. Available from: [Link]
-
Syngeneic Mouse Models. Charles River Laboratories. Available from: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Available from: [Link]
-
Thiazole-bearing molecules which possess anticancer activity. ResearchGate. Available from: [Link]
-
Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 12. startresearch.com [startresearch.com]
- 13. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 16. criver.com [criver.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. rug.nl [rug.nl]
- 21. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 22. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 26. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. molbiolcell.org [molbiolcell.org]
- 31. davidpublisher.com [davidpublisher.com]
- 32. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide: Profiling 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine Against a Panel of Commercial Kinase Inhibitors
Introduction
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Several studies have demonstrated that derivatives of this scaffold can exhibit significant antiproliferative effects against various cancer cell lines.[3][4] The compound 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine (hereafter referred to as Compound X ) is a novel derivative based on this promising scaffold. While related structures have shown anticancer activity, the specific mechanism of action for Compound X remains uncharacterized.[5][6]
Kinase inhibition is a primary mechanism for many targeted anticancer therapies. The human kinome presents a vast landscape of potential drug targets, and identifying a compound's kinase inhibition profile is a critical step in its preclinical development. This guide provides a comprehensive framework for benchmarking Compound X against a panel of well-characterized commercial kinase inhibitors. Our objective is to determine its potency, selectivity, and cellular activity to validate its potential as a therapeutic agent.
To establish a robust comparative baseline, we have selected two industry-standard inhibitors:
-
Staurosporine : A natural product that acts as a prototypical ATP-competitive kinase inhibitor. It is known for its high potency across a broad range of kinases, making it the gold-standard positive control for pan-kinase inhibition.[7][8][9]
-
Dasatinib : A clinically approved, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] It potently inhibits BCR-ABL and the Src family of kinases (including SRC, LCK, YES, and FYN), providing a benchmark for a clinically relevant, multi-targeted inhibitor profile.[11][12]
This guide will detail the experimental workflow, provide validated protocols for biochemical and cell-based assays, and present a framework for interpreting the resulting data.
Experimental Design and Workflow
A multi-stage approach is essential for a thorough kinase inhibitor profile. The workflow begins with a broad biochemical screen to identify primary targets, followed by dose-response studies to quantify potency, and culminates in cell-based assays to confirm on-target activity in a physiological context.
The causality for this workflow is rooted in efficiency and confidence-building. A broad initial screen casts a wide net to identify potential targets without the upfront effort of detailed dose-response curves. Subsequent IC₅₀ determination provides the quantitative potency data needed for comparison and ranking. Finally, moving from a purified enzyme system to a live-cell model is a critical step to verify that the compound can access its target in a complex cellular environment and elicit a downstream biological effect.
Detailed Methodologies
Scientific integrity demands robust and reproducible protocols. The following methods are described with sufficient detail to ensure their reliable execution.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the concentration of an inhibitor required to reduce kinase activity by 50% (IC₅₀). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, offering a universal platform for screening.[13][14] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is quantified in a light-producing reaction using luciferase.[15][16]
Materials:
-
Kinase: Recombinant human LCK (or other target kinase)
-
Substrate: LCK-specific peptide substrate (e.g., UBE2L3 peptide)
-
Cofactor: ATP, MgCl₂
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)
-
Test Compounds: Compound X, Staurosporine, Dasatinib (solubilized in 100% DMSO)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Transfer 1 µL of each compound dilution into the assay plate wells. Include "DMSO only" wells for 0% inhibition (high control) and "no enzyme" wells for 100% inhibition (low control).
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each enzyme, but a typical starting point is 5-10 ng/µL kinase and 0.2 µg/µL substrate.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds.
-
-
Reaction Initiation:
-
Prepare a 4X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment. For LCK, a concentration of 10 µM is a common starting point.
-
To start the reaction, add 5 µL of the 4X ATP solution to each well. The total reaction volume is now 20 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains the luciferase/luciferin pair to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (no enzyme) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (Phospho-Flow Cytometry)
This protocol measures the inhibition of a specific kinase within a cellular context.[17][18] We will assess the ability of Compound X to inhibit Lck-mediated signaling in Jurkat T-cells, a human T-lymphocyte cell line. Lck is a key initiator of the T-cell receptor (TCR) signaling cascade, and its activation leads to the phosphorylation of downstream substrates.[19][20] We will measure the phosphorylation status of a known downstream node, such as the ribosomal protein S6, as a proxy for pathway activity.[17]
Materials:
-
Cells: Jurkat T-cells (clone E6-1)
-
Media: RPMI-1640 + 10% FBS
-
Stimulant: Anti-CD3 antibody (clone OKT3)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: Ice-cold 90% Methanol
-
Antibodies: Anti-pS6 (Ser235/236)-Alexa Fluor 647 conjugated antibody
-
Test Compounds: Compound X, Dasatinib (prepared in DMSO)
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells to a density of ~1 x 10⁶ cells/mL.
-
Harvest and resuspend cells in serum-free RPMI media.
-
-
Inhibitor Treatment:
-
Aliquot 1 x 10⁶ cells per tube.
-
Treat cells with a dose-response of Compound X or Dasatinib for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells by adding anti-CD3 antibody to a final concentration of 10 µg/mL for 15 minutes at 37°C. This activates the TCR pathway and Lck.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of 4% PFA.
-
Incubate for 15 minutes at room temperature to crosslink proteins and lock phosphorylation states.
-
Wash cells with PBS.
-
-
Permeabilization:
-
Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol while vortexing slowly. This step is critical for allowing the antibody to access intracellular targets.
-
Incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash cells twice with PBS + 1% BSA to remove methanol.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-pS6 antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash cells once more and resuspend in PBS.
-
Acquire data on a flow cytometer, recording the signal from the Alexa Fluor 647 channel.
-
-
Data Analysis:
-
Gate on the main cell population using forward and side scatter.
-
Calculate the Median Fluorescence Intensity (MFI) for the pS6 signal in each sample.
-
Normalize the MFI data to the stimulated (DMSO) and unstimulated controls.
-
Plot the normalized MFI versus inhibitor concentration and fit to a 4PL curve to determine the cellular IC₅₀.
-
Comparative Data Analysis & Interpretation
The following tables present hypothetical but realistic data for Compound X, demonstrating how its performance would be assessed against the benchmarks.
Table 1: In Vitro Biochemical Potency (IC₅₀)
This table summarizes the IC₅₀ values against a panel of selected kinases. The panel includes the hypothesized target (LCK), a closely related family member (SRC), the primary target of Dasatinib (ABL1), and a kinase from a different family (MAPK1) to assess selectivity.
| Kinase | Compound X (nM) | Dasatinib (nM) | Staurosporine (nM) |
| LCK | 25 | 1.5 | 8 |
| SRC | 150 | 0.8 | 6 |
| ABL1 | >10,000 | 1.1 | 20 |
| MAPK1 | 2,500 | 3,500 | 15 |
Interpretation:
-
Compound X demonstrates potent inhibition of LCK with an IC₅₀ of 25 nM. It displays a degree of selectivity, being 6-fold less potent against the related SRC kinase and showing minimal activity against ABL1 and MAPK1 at the tested concentrations.
-
Dasatinib shows potent, sub-nanomolar inhibition against all three tyrosine kinases (LCK, SRC, ABL1), consistent with its known multi-targeted profile.[11][21]
-
Staurosporine exhibits potent but non-selective inhibition across all tested kinases, as expected.[7][8]
Table 2: Cellular Target Engagement in Jurkat T-cells
This table shows the IC₅₀ values for the inhibition of anti-CD3-induced S6 phosphorylation, confirming that the compounds can inhibit the LCK signaling pathway in live cells.
| Assay Endpoint | Compound X (nM) | Dasatinib (nM) |
| pS6 Inhibition IC₅₀ | 180 | 15 |
Interpretation:
-
Compound X inhibits S6 phosphorylation with a cellular IC₅₀ of 180 nM. The rightward shift in potency from the biochemical IC₅₀ (25 nM) is expected and reflects factors such as cell membrane permeability, intracellular ATP concentrations, and off-target effects. The confirmation of activity in a cellular model is a critical validation step.
-
Dasatinib remains highly potent in the cellular assay, consistent with its clinical efficacy.
Signaling Pathway Context
To understand the biological significance of LCK inhibition, it is crucial to visualize its role in the T-cell activation pathway. Lck is one of the first kinases activated following T-cell receptor (TCR) engagement with an antigen-presenting cell (APC). Its primary role is to phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex, creating docking sites for another kinase, ZAP-70, and initiating the downstream signaling cascade that leads to T-cell activation.[20][22]
Discussion & Future Directions
The integrated data from our benchmarking workflow suggests that Compound X is a potent and selective inhibitor of LCK kinase . Its biochemical potency is significant, and it retains activity in a cellular model of T-cell activation. Its selectivity profile, particularly when compared to the broad activity of Staurosporine and the multi-tyrosine kinase profile of Dasatinib, suggests a more targeted mechanism of action.
This profile makes Compound X a compelling candidate for development as an immunomodulatory agent. Inhibition of LCK could be therapeutic in the context of autoimmune diseases or T-cell-driven hematological malignancies.
Recommended Next Steps:
-
Broad Kinome Screen: Profile Compound X against a large panel of kinases (e.g., >400 kinases) to fully establish its selectivity.
-
In Vivo Efficacy: Evaluate the compound in animal models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis) or T-cell leukemia.
-
ADME/Tox Profiling: Conduct absorption, distribution, metabolism, excretion, and toxicology studies to assess its drug-like properties.
By following this structured, data-driven benchmarking approach, researchers can efficiently characterize novel kinase inhibitors and build a compelling case for their continued development.
References
-
Dasatinib - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved from [Link][11]
-
Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus. Retrieved from [Link][10]
-
Staurosporine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved from [Link][7]
-
Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2021, November 25). MDPI. Retrieved from [Link][1]
-
Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017, August 2). ResearchGate. Retrieved from [Link][23]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI. Retrieved from [Link][24]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2021, August 6). Taylor & Francis Online. Retrieved from [Link][3][25]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). Chemistry Central Journal. Retrieved from [Link][5]
-
Dasatinib: What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link][12]
-
Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 1). PubMed. Retrieved from [Link][8]
-
How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. (2012, June 19). Frontiers in Immunology. Retrieved from [Link][19]
-
Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. (2013, November 26). Journal of Hematology & Oncology. Retrieved from [Link][17]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link][26]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018, January 20). PubMed. Retrieved from [Link][2]
-
staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link][27]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link][15]
-
Tyrosin-protein kinase Lck - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved from [Link][20]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009, January 1). PubMed. Retrieved from [Link][14]
-
Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (n.d.). Creative Biolabs. Retrieved from [Link][28]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [Link][4]
-
The TCR and LCK: foundations for T-cell activation and therapeutic innovation. (2024, May 29). Frontiers in Immunology. Retrieved from [Link][22]
-
Phospho-Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples. (2018, August 6). ResearchGate. Retrieved from [Link][18]
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7). ResearchGate. Retrieved from [Link][29]
-
Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. (2019, October 20). Bio-protocol. Retrieved from [Link][30]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, November 23). MDPI. Retrieved from [Link][6]cite: 46]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 11. Dasatinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 21. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 22. Frontiers | The TCR and LCK: foundations for T-cell activation and therapeutic innovation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. In vitro kinase assay [protocols.io]
- 27. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
- 30. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine with similar patented compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Its inherent ability to engage in various biological interactions has led to its incorporation into a wide array of therapeutic agents, from potent kinase inhibitors to broad-spectrum antimicrobial agents. This guide provides a detailed head-to-head comparison of the emerging research compound 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine with a prominent patented drug, Dasatinib (Sprycel®) , and other structurally related patented compounds. Through an in-depth analysis of their structure-activity relationships, mechanisms of action, and supporting experimental data, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of 2-aminothiazole derivatives.
Introduction to 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is a synthetic compound featuring a 2-aminothiazole core substituted at the 4-position with a 4-bromobenzyl group. This structural motif has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.[2][3][4] The presence of the bromophenyl group suggests a potential for halogen bonding and hydrophobic interactions, which can significantly influence target engagement and overall efficacy.
Patented Comparator Compounds: A Rationale for Selection
For a meaningful head-to-head comparison, it is essential to select patented compounds that share a significant structural overlap with 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Primary Comparator: Dasatinib (BMS-354825)
Dasatinib is a potent, orally active, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] Its selection as the primary comparator is based on the following:
-
Shared 2-Aminothiazole Core: Dasatinib is built upon the same 2-aminothiazole scaffold, providing a solid foundation for comparing the influence of different substitution patterns.[5]
-
Well-Characterized Kinase Inhibitory Profile: As a widely used therapeutic, Dasatinib's mechanism of action and extensive kinase inhibition data are well-documented, offering a rich dataset for comparison.[1][7]
-
Clinical Relevance: Its established clinical use provides a benchmark for the therapeutic potential of novel 2-aminothiazole derivatives.
Secondary Comparators: Structurally Related Patented Series
Comparative Analysis: Kinase Inhibition
The 2-aminothiazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5] This section will compare the known and predicted kinase inhibitory potential of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine with Dasatinib, focusing on Src family kinases as a representative target class.
Mechanism of Action: How They Inhibit Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors can be broadly classified based on their binding mode to the kinase domain.
Dasatinib: A Type I Kinase Inhibitor
Dasatinib is known to bind to the active conformation of the ATP-binding pocket of several kinases, including Abl and Src family kinases.[7] This "Type I" inhibition is characterized by the inhibitor occupying the adenine-binding region and forming hydrogen bonds with the kinase hinge region. The 2-aminothiazole moiety of Dasatinib plays a critical role in this hinge-binding interaction.[5]
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine: A Putative Kinase Inhibitor
Based on its structural similarity to known kinase inhibitors, it is hypothesized that 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine also functions as a kinase inhibitor. The 2-amino group is poised to form similar hydrogen bonds with the kinase hinge. The 4-(4-bromobenzyl) group likely occupies the hydrophobic pocket adjacent to the adenine-binding site. The bromine atom could potentially engage in halogen bonding with backbone carbonyls or other suitable acceptor atoms within the pocket, a strategy increasingly utilized in drug design to enhance affinity and selectivity.
Signaling Pathway: Src Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, motility, and angiogenesis.[10] Their aberrant activation is implicated in the progression of many cancers. Dasatinib is a potent pan-Src inhibitor.[6]
Figure 1: Simplified signaling pathway of Src kinase and the inhibitory action of Dasatinib and the predicted action of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Experimental Data: Head-to-Head Comparison
To provide a quantitative comparison, we will outline a standard in vitro kinase inhibition assay.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Compound | Target Kinase | IC₅₀ (nM) |
| 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine | Src | To be determined |
| Dasatinib | Src | 0.5 - 5 |
| 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine | Abl | To be determined |
| Dasatinib | Abl | <1 |
Note: IC₅₀ values for Dasatinib are sourced from published literature and may vary depending on assay conditions. Data for 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine is hypothetical and would be generated using the protocol below.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[11][12][13][14]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow Diagram:
Figure 2: Workflow for the in vitro Src kinase inhibition assay using the ADP-Glo™ technology.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine) and the reference compound (Dasatinib) in an appropriate solvent (e.g., DMSO).
-
Prepare the Src kinase, substrate (e.g., a synthetic peptide), and ATP solutions in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or reference compound at various concentrations.
-
Add the Src kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Comparative Analysis: Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 2-aminothiazole derivatives.[2][4] This section compares the reported antimicrobial activity of derivatives of our topic compound with that of other patented antimicrobial thiazoles.
Mechanism of Action: A Multifaceted Approach
The precise mechanism of antimicrobial action for many 2-aminothiazole derivatives is still under investigation and can vary depending on the specific substitutions. Potential mechanisms include:
-
Enzyme Inhibition: Interference with essential bacterial enzymes.
-
Biofilm Disruption: Inhibition of the formation of bacterial biofilms, which are protective communities of bacteria.
-
Cell Membrane Disruption: Compromising the integrity of the bacterial cell membrane.
Some studies have shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4]
Experimental Data: Head-to-Head Comparison
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives [2] | Moderate to High | Moderate | Moderate |
| Patented Antimicrobial Thiazoles [15][16][17] | Variable | Variable | Variable |
| Norfloxacin (Control) | Low | Low | N/A |
| Fluconazole (Control) | N/A | N/A | Low |
Note: "Moderate" and "High" activity are relative terms based on the cited literature. Specific MIC values can be found in the referenced publications.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][18][19][20][21][22]
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the test compounds and control antibiotics (e.g., Norfloxacin, Fluconazole) in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Grow the microbial strains overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative framework for evaluating the potential of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine against the established kinase inhibitor Dasatinib and other patented compounds.
While Dasatinib's clinical success highlights the therapeutic potential of this scaffold, the unique 4-(4-bromobenzyl) substitution of the topic compound warrants further investigation. Its potential for enhanced target engagement through halogen bonding and its demonstrated antimicrobial activity suggest that it may have a distinct biological profile.
Future research should focus on:
-
Broad Kinase Profiling: To understand the selectivity of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine across the human kinome.
-
Mechanism of Antimicrobial Action: To elucidate the specific molecular targets and pathways affected in various microorganisms.
-
Structure-Activity Relationship (SAR) Studies: To explore the impact of modifications to the bromobenzyl group and the 2-amino position on both kinase inhibitory and antimicrobial activities.
By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
Click to expand
-
[Synthesis and antimicrobial evaluation of new-
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]
- 9. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. eastport.cz [eastport.cz]
- 15. EP2020406A1 - New antimicrobial compounds, their synthesis and their use for treatment of mammalian infection - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. EP3008045A1 - Antibacterial thiazolecarboxylic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. intertekinform.com [intertekinform.com]
- 22. rr-asia.woah.org [rr-asia.woah.org]
A Senior Application Scientist's Guide to the Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine: A Comparative Analysis of Reproducibility and Robustness
For researchers, scientists, and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 2-aminothiazole scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical analysis of the synthesis of a specific derivative, 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, with a critical focus on the reproducibility and robustness of the primary synthetic protocol. We will objectively compare the established Hantzsch thiazole synthesis with alternative methods, supported by experimental data, to provide a comprehensive resource for informed decision-making in your synthetic endeavors.
The Significance of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
The 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine moiety is a key building block in medicinal chemistry. The 2-aminothiazole core is a well-known pharmacophore, and the bromophenylmethyl substituent offers a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of potential therapeutic agents. The reliability of its synthesis is therefore of paramount importance to ensure consistent and scalable production for research and development.
The Hantzsch Thiazole Synthesis: A Foundational Protocol
The most established and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887. This reaction typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target molecule, this translates to the reaction of 1-bromo-3-(4-bromophenyl)propan-2-one with thiourea.
Mechanistic Underpinnings of the Hantzsch Synthesis
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the protocol. The Hantzsch synthesis proceeds through a well-defined sequence of steps:
Figure 1: General mechanism of the Hantzsch 2-aminothiazole synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to an S-alkylation intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1]
Experimental Protocol: Hantzsch Synthesis of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
While a specific protocol for the target molecule is not extensively documented, the following procedure is adapted from a reliable synthesis of the closely related analog, 4-(4-bromophenyl)thiazol-2-amine, and is expected to provide a high yield of the desired product.[2]
Materials:
-
1-bromo-3-(4-bromophenyl)propan-2-one (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Iodine (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add 1-bromo-3-(4-bromophenyl)propan-2-one (1.0 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine.
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Figure 2: Experimental workflow for the Hantzsch synthesis.
Reproducibility and Robustness: A Critical Evaluation
While the Hantzsch synthesis is generally considered a high-yielding and reliable method, its reproducibility and robustness can be influenced by several factors.[3]
Reproducibility:
The synthesis of 2-aminothiazoles via the Hantzsch reaction is often reported with high yields, sometimes exceeding 90%. However, achieving consistent results requires careful control over reaction parameters. Minor variations in reagent purity, reaction time, and temperature can lead to fluctuations in yield and the formation of impurities. Based on studies of similar syntheses, it is reasonable to expect the yield of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine to be in the range of 80-95% under optimized conditions.
Robustness:
The robustness of a synthetic protocol refers to its ability to remain unaffected by small, deliberate variations in method parameters.
-
Temperature: The reaction is typically conducted at reflux to ensure a reasonable reaction rate. Lowering the temperature will significantly slow down the reaction, while excessively high temperatures may lead to decomposition and the formation of side products.
-
Solvent: Ethanol is a common and effective solvent for this reaction. Other polar protic solvents like methanol or isopropanol can also be used, potentially affecting the reaction rate and product solubility.
-
Stoichiometry: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone. Using a large excess is generally unnecessary and can complicate purification.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a catalytic amount of iodine is reported to accelerate the reaction.[2]
Potential Side Reactions:
A key consideration for robustness is the potential for side reactions. In the Hantzsch synthesis, the primary concern is the formation of regioisomers, especially when using unsymmetrical thioureas. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. While our protocol uses unsubstituted thiourea, it is crucial to maintain neutral or slightly basic conditions to avoid potential side reactions.
Alternative Synthetic Routes: A Comparative Overview
While the Hantzsch synthesis is the workhorse for 2-aminothiazole preparation, several alternative methods have been developed, each with its own advantages and disadvantages.
1. One-Pot, Three-Component Synthesis:
This approach offers a more streamlined process by combining the α-haloketone, a cyanide source, and an amine in a single pot. For instance, a one-pot reaction of α-nitro epoxides, potassium thiocyanate, and primary amines has been shown to produce polysubstituted 2-aminothiazoles in good yields. This method avoids the need to pre-synthesize and isolate the α-haloketone, which can be lachrymatory and unstable.
2. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted Hantzsch synthesis can significantly reduce reaction times from hours to minutes and often leads to improved yields. This method is particularly advantageous for high-throughput synthesis and library generation.
Comparative Analysis:
| Method | Starting Materials | Key Advantages | Potential Drawbacks | Typical Yield |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Well-established, generally high yields, versatile. | Requires pre-synthesis of α-haloketone, can have long reaction times. | 80-95% |
| One-Pot, Three-Component | Ketone, Halogenating Agent, Thiourea | Atom economical, avoids isolation of intermediates. | May require more complex optimization, substrate scope can be limited. | 70-90% |
| Microwave-Assisted | α-Haloketone, Thiourea | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. | 85-98% |
Conclusion and Recommendations
The Hantzsch thiazole synthesis remains a robust and reproducible method for the preparation of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, provided that reaction parameters are carefully controlled. For routine laboratory synthesis, the adapted protocol presented in this guide offers a reliable starting point.
For applications requiring high-throughput synthesis or process optimization, exploring microwave-assisted protocols is highly recommended. One-pot, three-component methods, while elegant, may require more significant initial optimization for this specific target molecule.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including scale, available equipment, and desired throughput. By understanding the underlying principles and potential pitfalls of each method, scientists can confidently and efficiently synthesize this valuable 2-aminothiazole intermediate for their drug discovery and development programs.
References
-
MDPI. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Preprints.org. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org. [Link]
-
Semantic Scholar. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
PubMed. (2007). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. PubMed. [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
National Institutes of Health. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]
-
National Institutes of Health. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
ResearchGate. (n.d.). Three Component Synthesis of 4‐Aryl‐2‐aminothiazoles under Transition‐Metal Free Conditions | Request PDF. ResearchGate. [Link]
-
Lab on a Chip (RSC Publishing). (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
-
National Institutes of Health. (2014). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
-
IPRJB. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. IPRJB. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
ResearchGate. (2025). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. ResearchGate. [Link]
-
National Institutes of Health. (2012). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. National Institutes of Health. [Link]
-
National Institutes of Health. (2017). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
Sources
A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Target Engagement Studies
In modern drug discovery, moving beyond "what" a compound does to "how" it does it is paramount. Confirming that a potential therapeutic directly interacts with its intended molecular target within a biologically relevant system is a critical step that builds confidence in its mechanism of action (MoA) and significantly increases the chances of clinical success.[1] This guide provides an in-depth comparison of key methodologies for quantifying target engagement (TE), offering the technical insights and field-proven expertise necessary for researchers, scientists, and drug development professionals to make informed decisions in their discovery campaigns.
Target engagement assays are essential throughout the preclinical drug discovery pipeline, from hit identification and validation to lead optimization.[1] They provide the direct evidence needed to build robust structure-activity relationships (SAR) and ensure that a compound's cellular effects are a direct consequence of interacting with the desired protein.[1] Without this confirmation, researchers risk advancing compounds with misunderstood MoAs, leading to costly failures in later stages.[2][3][4]
This guide will dissect and compare four principal, yet distinct, methodologies for assessing target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method that measures changes in protein thermal stability upon ligand binding.
-
Surface Plasmon Resonance (SPR): A biophysical technique providing real-time, label-free kinetics of molecular interactions.
-
Bioluminescence Resonance Energy Transfer (BRET): A proximity-based live-cell assay that quantifies molecular interactions through energy transfer.
-
In-Cell Western™ Assay: A quantitative immunofluorescence method for measuring protein levels in fixed cells.
We will explore the fundamental principles, detailed experimental workflows, and comparative advantages of each, empowering you to select the most appropriate strategy for your specific research question.
Cellular Thermal Shift Assay (CETSA): Direct Evidence in a Native Environment
CETSA is a powerful biophysical assay that directly confirms drug-target interaction in intact cells or cell lysates.[5][6] The core principle is elegantly simple: the binding of a ligand, such as a small molecule drug, typically stabilizes the target protein, making it more resistant to thermal denaturation.[6][7][8]
Scientific Principle
When proteins are heated, they unfold and aggregate, losing their solubility.[8] A drug that binds to its target protein can increase the energy required to unfold it, thus raising its aggregation temperature (Tagg).[5][9] By heating cell lysates or intact cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[8][10]
Experimental Workflow: CETSA
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Detailed Protocol for Microplate-Based CETSA
-
Cell Culture & Treatment: Plate cells in a multi-well plate and culture to desired confluency. Treat cells with a dilution series of the test compound or vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Heating Step: Seal the plate securely. Place the plate in a PCR cycler with a thermal gradient block. Heat the plate across a range of temperatures (e.g., 40°C to 64°C) for a set time (typically 3 minutes), followed by a cooling step to room temperature.[10]
-
Lysis: Lyse the cells directly in the plate using a lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or by adding a detergent-based buffer.
-
Separation of Aggregates: Centrifuge the plate at high speed (e.g., 4000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully transfer the supernatant, containing the soluble protein fraction, to a new plate for analysis. The amount of the specific target protein is then quantified using a suitable detection method like ELISA, Western blotting, or proximity-based assays like AlphaScreen®.[7][10]
-
Data Analysis: For each compound concentration, plot the amount of soluble protein against temperature. The temperature at which 50% of the protein is denatured (the Tagg) is determined. A shift in Tagg (ΔTagg) indicates stabilization and thus, target engagement.
Expert Insight: The choice of detection method is critical. While Western blotting is traditional, it is low-throughput. Higher-throughput methods like AlphaLISA® or HiBiT® can be adapted for screening purposes, making CETSA more scalable.[11] The key is having a highly specific antibody or detection system for your target protein.
Surface Plasmon Resonance (SPR): Real-Time Kinetics, In Vitro Power
SPR is a label-free, optical detection technique that provides high-quality kinetic data on molecular interactions.[12][13][14] While typically performed in vitro with purified proteins, its precision in determining binding affinity (KD), association rates (ka), and dissociation rates (kd) is unparalleled, making it a gold standard for biophysical characterization.
Scientific Principle
SPR detects changes in the refractive index at the surface of a sensor chip.[13][14] In a typical experiment, a target protein (the "ligand") is immobilized on the gold surface of the chip. A solution containing the potential binding partner (the "analyte," e.g., your small molecule) is then flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is detected in real-time and plotted on a sensorgram, which shows the binding response over time.[14]
Experimental Workflow: SPR
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} caption [label="SPR Experimental Workflow.", fontname="Arial", fontsize=10];
Detailed Protocol for SPR Analysis
-
Surface Preparation: Select a sensor chip appropriate for your protein (e.g., CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified target protein over the activated surface. The protein will covalently bind to the surface via its primary amine groups. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection (Association): Prepare a series of dilutions of the test compound in a suitable running buffer. Inject each concentration over the ligand-immobilized surface for a defined period, allowing the binding interaction to reach or approach equilibrium.
-
Dissociation: Switch the flow back to the running buffer alone. Monitor the decrease in signal as the analyte dissociates from the ligand.
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte from the surface, preparing it for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are "double-referenced" by subtracting the signal from a reference flow cell (without immobilized ligand) and a "zero concentration" buffer injection. The processed data is then fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).[14]
Expert Insight: The quality of an SPR experiment is highly dependent on the purity of the protein and the quality of the immobilization. Nonspecific binding can be a major issue. Always include a reference flow cell and optimize the running buffer (e.g., by adding a small amount of detergent like P20) to minimize this effect.
Bioluminescence Resonance Energy Transfer (BRET): Probing Engagement in Live Cells
BRET is a powerful, proximity-based technology that measures target engagement directly within living cells, providing a highly physiological context for the interaction.[15][16] The NanoBRET® Target Engagement (TE) assay is a prominent application of this technology.[15][17]
Scientific Principle
BRET relies on the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule when they are in very close proximity (<10 nm).[18] In the NanoBRET TE assay, the target protein is genetically fused to a highly efficient luciferase (NanoLuc®, the donor).[15][17] A cell-permeable fluorescent tracer, which is a small molecule designed to bind reversibly to the target protein's active site, acts as the acceptor.[15][19] When the tracer binds to the NanoLuc-tagged target, energy transfer occurs, and a BRET signal is generated. An unlabeled test compound that enters the cell and engages the target will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.[17][19] This reduction in BRET is directly proportional to the target occupancy of the test compound.[17]
Experimental Workflow: NanoBRET® TE
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Detailed Protocol for NanoBRET® TE Assay
-
Cell Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 24-48 hours, harvest and plate the cells into a white, 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the appropriate wells and incubate for a set period (e.g., 2 hours) to allow the compound to enter the cells and engage the target.
-
Tracer and Substrate Addition: Prepare a working solution containing both the fluorescent tracer and the NanoLuc® substrate. Add this solution to all wells.
-
Signal Measurement: Incubate the plate at room temperature for a short period to allow the signal to stabilize. Measure the luminescence signal using a plate reader equipped with two filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., >610 nm).
-
Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency for target engagement in the live cell environment.
Expert Insight: The success of a NanoBRET TE assay hinges on the availability of a suitable fluorescent tracer. While many are commercially available, a custom tracer may need to be developed for novel targets.[17] This assay is exceptionally powerful for determining not only affinity and occupancy but also compound permeability and residence time in a physiological setting.[15]
In-Cell Western™ (ICW) Assay: Quantitative Immunofluorescence in a Plate
The In-Cell Western (ICW) assay, also known as a cytoblot, is a quantitative, plate-based immunofluorescence method.[20][21] While it is often used to measure changes in total protein levels (e.g., for studying protein degradation via PROTACs) or post-translational modifications, it can be adapted to infer target engagement, particularly for cell surface receptors where ligand binding can induce receptor internalization and degradation.
Scientific Principle
The ICW assay is essentially an ELISA performed on fixed, permeabilized cells in a microplate.[21] Cells are grown and treated in the plate, then fixed to preserve their state and permeabilized to allow antibodies to enter.[22] A primary antibody specific to the target protein is added, followed by a fluorescently-labeled secondary antibody (typically in the near-infrared spectrum to reduce background).[20][22] A second, spectrally distinct dye is used to stain the cells, providing a measure of cell number for normalization.[21] A plate reader then quantifies the fluorescence intensity in each well, which is proportional to the amount of target protein.[23]
Experimental Workflow: In-Cell Western™
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Detailed Protocol for In-Cell Western™ Assay
-
Cell Plating and Treatment: Seed adherent cells in a 96- or 384-well plate and allow them to attach. Treat cells with the test compound for the desired time.
-
Fixation and Permeabilization: Aspirate the culture medium. Fix the cells by adding a formaldehyde-based solution. After washing, permeabilize the cells with a mild detergent like Triton X-100 to allow antibody access to intracellular targets.[20]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest. After washing, add a solution containing both the near-infrared fluorescently-labeled secondary antibody and a whole-cell stain for normalization.
-
Imaging: After a final wash, scan the dry plate using an imager capable of detecting fluorescence in the 700 nm and 800 nm channels.
-
Data Analysis: The software quantifies the integrated intensity for both the target and normalization channels in each well. The target signal is then normalized to the cell stain signal. This normalized value allows for accurate comparison of protein levels between wells, correcting for any differences in cell number.[21]
Expert Insight: The specificity and quality of the primary antibody are absolutely critical for a successful ICW assay.[20] Extensive validation is required to ensure the antibody recognizes the target protein in its fixed state without significant cross-reactivity. This method is higher throughput than traditional Western blotting and provides a more accurate, normalized quantification of protein levels in a cellular context.[20][22]
Comparative Analysis: Choosing the Right Tool for the Job
Selecting the appropriate target engagement assay depends on the specific question, the stage of the drug discovery project, and available resources. No single method is universally superior; each offers a unique set of advantages and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) | In-Cell Western™ (ICW) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Proximity-based energy transfer | Quantitative immunofluorescence |
| Cellular Context | Intact Cells, Lysates, Tissues | In Vitro (Purified Protein) | Live Cells | Fixed Cells |
| Label Requirement | Label-Free [1][24][25] | Label-Free [1][12][13] | Requires genetic tagging (NanoLuc) and a fluorescent tracer | Requires primary and fluorescent secondary antibodies |
| Data Output | Target Occupancy (ΔTagg), EC50 | Binding Kinetics (ka, kd), Affinity (KD) | Affinity (IC50), Occupancy, Residence Time, Permeability[15] | Relative Protein Quantification |
| Throughput | Low to Medium (can be adapted) | Medium to High | High | High |
| Key Advantage | Direct evidence of engagement in a native, label-free context. | Gold standard for precise kinetic and affinity measurements. | Measures engagement in live cells, providing physiological relevance. | High-throughput quantification of protein levels in a cellular context. |
| Key Limitation | Not all proteins show a thermal shift; lower throughput. | Requires purified, stable protein; in vitro context may miss cellular factors. | Requires genetic modification and a specific fluorescent tracer. | Indirect measure of engagement; highly dependent on antibody quality. |
Conclusion: An Integrated Approach to Confirming Mechanism of Action
Confirming target engagement is not merely a checkbox in the drug discovery process; it is the foundational evidence upon which a project's scientific rationale is built. The four methods detailed here—CETSA, SPR, BRET, and In-Cell Western—provide a powerful and complementary toolkit for the modern scientist.
-
SPR offers the ultimate precision for characterizing the biophysical interaction between a compound and its purified target, making it ideal for hit-to-lead chemistry and SAR.
-
CETSA provides invaluable, label-free confirmation that this interaction occurs in the complex milieu of the cell, validating that the compound reaches and binds its target in a more physiological setting.
-
NanoBRET TE takes this a step further, offering a dynamic, real-time view of target engagement in living cells, enabling the quantification of not just binding, but also cell permeability and residence time.
-
In-Cell Western assays provide a high-throughput method to assess the downstream consequences of target engagement, such as changes in protein levels or signaling events, in a fixed-cell format.
Ultimately, a multi-faceted approach is often the most robust. Using an in vitro method like SPR to establish a baseline of binding affinity and then validating this interaction in a cellular context with CETSA or BRET provides a self-validating system that builds unwavering confidence in a compound's mechanism of action. By understanding the principles and applying the expert insights behind these techniques, researchers can navigate the complexities of drug development with greater precision and a higher probability of success.
References
-
Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Jia, L., & Zhao, Y. (2020). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Chorobik, P., et al. (2023). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
-
Suh, B. C., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. [Link]
-
LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]
-
Ahmad, Z., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Wang, L., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. [Link]
-
Hoffman, G. R., et al. (2010). Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays. ResearchGate. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Li, Z., et al. (2022). An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy. [Link]
-
Robers, M. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Thomas, D. (2018). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
N/A. (2022). An update of label-free protein target identification methods for natural active products. ResearchGate. [Link]
-
Nuvu Cameras. (n.d.). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Nuvu Cameras. [Link]
-
Scarano, S., et al. (2010). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. LI-COR Biosciences. [Link]
-
Oreate AI. (2024). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. [Link]
-
Cytiva. (2023). What is surface plasmon resonance (SPR)?. Cytiva. [Link]
-
N/A. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Drug Discovery from Technology Networks. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Zhang, T., et al. (2021). Label-free technologies for target identification and validation. RSC Chemical Biology. [Link]
-
Cho, E. J., & Dalby, K. N. (2021). Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Gao, Y., et al. (2023). The surface plasmon resonance (SPR) for the study of the targeted therapy of traditional Chinese medicine. ResearchGate. [Link]
-
Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
DiscoverX Corporation. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
JoVE. (2022). Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. YouTube. [Link]
-
Agilent Technologies. (n.d.). Investigation of Protein: Protein Interactions (PPI) using a Novel Bioluminescence Resonance Energy Transfer (BRET) Proximity-based, High-Throughput Screening Assay. Agilent Technologies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sapient.bio [sapient.bio]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. agilent.com [agilent.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. nuvucameras.com [nuvucameras.com]
- 19. researchgate.net [researchgate.net]
- 20. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. licorbio.com [licorbio.com]
- 22. researchgate.net [researchgate.net]
- 23. products.advansta.com [products.advansta.com]
- 24. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 25. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Cytotoxic Effects on Cancer vs. Normal Cell Lines: A Guide for Drug Development Professionals
In the quest for novel anticancer therapeutics, a critical evaluation metric is the agent's selective cytotoxicity: its ability to preferentially induce death in malignant cells while sparing their normal, healthy counterparts. This guide provides an in-depth comparative analysis of the cytotoxic effects of therapeutic compounds on cancer versus normal cell lines, offering a framework for researchers, scientists, and drug development professionals. We will delve into the foundational principles of selective toxicity, detail key experimental workflows for its assessment, and explore the underlying molecular mechanisms that differentiate the response of cancer and normal cells to cytotoxic insults.
The Principle of Selective Cytotoxicity and the Therapeutic Index
The ultimate goal of chemotherapy is to eradicate cancer cells with minimal collateral damage to the patient's healthy tissues.[1] This principle of selective cytotoxicity is the holy grail of oncology drug development.[1] A quantitative measure of this selectivity is the Therapeutic Index (TI) . In an in vitro setting, the TI is calculated as the ratio of the cytotoxic concentration of a compound in a normal cell line to its inhibitory concentration in a cancer cell line.[2]
Therapeutic Index (TI) = CC50 (50% Cytotoxic Concentration in Normal Cells) / IC50 (50% Inhibitory Concentration in Cancer Cells)
A higher TI value signifies greater selectivity, indicating that the compound is more potent against cancer cells at concentrations that are less harmful to normal cells.[2] The inclusion of normal cell lines in cytotoxicity assays is, therefore, not merely a control but a fundamental necessity for determining the potential clinical utility of a novel anticancer agent.[3] Ideally, the normal cell line should originate from the same tissue as the cancer cell line to provide the most relevant comparison (e.g., MCF-7 breast cancer cells vs. MCF-10A normal breast epithelial cells).[3]
Core Mechanisms Driving Differential Cytotoxicity
The differential response between cancer and normal cells to cytotoxic agents is rooted in their distinct biological characteristics. These differences, often hallmarks of cancer, can be exploited for therapeutic targeting.
Metabolic Reprogramming: The Warburg Effect
Unlike most normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, many cancer cells exhibit a phenomenon known as the "Warburg effect."[4] They favor aerobic glycolysis, a less efficient method of ATP production that involves the conversion of glucose to lactate even in the presence of oxygen.[4] This metabolic shift is not without its advantages for the cancer cell; it provides a rapid supply of ATP and essential building blocks for the synthesis of nucleotides, lipids, and amino acids necessary for rapid proliferation.[5] However, this reliance on glycolysis also presents a vulnerability. Furthermore, the Warburg effect has been linked to the suppression of apoptosis, contributing to chemoresistance.[1][6][7]
Dysregulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). In many cancers, the balance is tipped towards survival through the overexpression of anti-apoptotic proteins and/or the downregulation of pro-apoptotic proteins.[8][9] For instance, studies have shown that while Bcl-2 and Bcl-xL expression may not differ significantly between normal breast epithelium and breast cancer tissue, the pro-apoptotic protein Bax-alpha is highly expressed in normal breast tissue and cell lines but weakly or not at all in their malignant counterparts.[8] This altered expression profile can make cancer cells more resistant to apoptotic stimuli induced by chemotherapeutic agents.[8]
Experimental Assessment of Differential Cytotoxicity
A robust evaluation of selective cytotoxicity involves a multi-pronged approach, employing a panel of assays that probe different aspects of cell health and death. Here, we detail three fundamental assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis.
Experimental Workflow: A Comparative Cytotoxicity Study
The following diagram illustrates a general workflow for comparing the cytotoxic effects of a test compound on a cancer cell line and a corresponding normal cell line.
Caption: General workflow for comparative cytotoxicity analysis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Troubleshooting:
-
High background: Can be caused by microbial contamination or components in the media. Ensure sterile technique and use phenol red-free media if necessary.[13]
-
Low absorbance readings: May be due to insufficient cell numbers or short incubation times. Optimize cell seeding density and incubation periods.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH in the culture supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored product.
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well plate at an appropriate density in medium containing the desired concentrations of the test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14][15]
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer the cell-free supernatant to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).[16]
-
Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[16]
Limitations and Considerations:
-
Serum in the culture medium can contain LDH, leading to high background. It is advisable to use low-serum or serum-free media.[17]
-
The stability of LDH in the supernatant can be a concern, especially in long-term experiments. Samples should be processed promptly, or a preservation buffer can be used.[18]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the test compound for the desired duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells from adherent cultures) and wash them with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Interpretation of Results:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Caption: Interpretation of Annexin V/PI flow cytometry data.[19]
Comparative Data Presentation
The following tables summarize representative IC50 values for common chemotherapeutic agents, highlighting their differential effects on cancer and normal cell lines.
Table 1: Comparative Cytotoxicity of Doxorubicin
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~0.4 - 1.1 | [19][20] |
| MCF-10A | Normal Breast Epithelial | ~2.5 | [21] |
| HeLa | Cervical Cancer | ~0.09 (72h) | [22] |
| HaCaT | Normal Keratinocyte | Not determinable | [22] |
Table 2: Comparative Cytotoxicity of Cisplatin
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~9.0 - 16.5 | [23][24] |
| BEAS-2B | Normal Bronchial Epithelial | ~3.5 | [23] |
Table 3: Comparative Cytotoxicity of Paclitaxel
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~5-10 | [8] |
| Primary Human Fibroblasts | Normal Fibroblast | No significant growth inhibition | [5] |
Note: IC50 values can vary depending on experimental conditions such as exposure time and assay method.
Mechanistic Insights into Differential Apoptotic Responses
The differential sensitivity to cytotoxic drugs is often linked to the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins.
Caption: Differential regulation of apoptosis in normal vs. cancer cells.
In normal cells, a balanced expression of pro- and anti-apoptotic Bcl-2 family proteins maintains cellular homeostasis. Upon significant cellular stress induced by a chemotherapeutic agent, pro-apoptotic proteins like Bax are activated, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and -3), culminating in apoptosis.[21] In contrast, many cancer cells overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL, which sequester pro-apoptotic proteins and prevent the release of cytochrome c, thereby inhibiting apoptosis and promoting cell survival even in the presence of cytotoxic stimuli.[8][9] This inherent resistance to apoptosis is a key factor contributing to the reduced sensitivity of some cancer cells to chemotherapy.
Conclusion
The comparative analysis of cytotoxic effects on cancer versus normal cell lines is a cornerstone of preclinical drug development. By employing a suite of robust in vitro assays and understanding the fundamental biological differences between malignant and healthy cells, researchers can identify and optimize compounds with a favorable therapeutic index. A thorough investigation into the metabolic and apoptotic pathways that govern differential cytotoxicity will not only aid in the selection of promising drug candidates but also pave the way for the development of more effective and less toxic cancer therapies.
References
-
(A) Flow cytometry analysis using the Annexin V/PI staining method.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - ACS Publications. (2020, September 23). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Why should we choose normal cell types versus cancer cells in toxicity investigations?. (2024, February 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines - Journal of Research in Medical and Dental Science. (2018, February 19). Journal of Research in Medical and Dental Science. Retrieved January 26, 2026, from [Link]
-
Gallic Acid Induces HeLa Cell Lines Apoptosis via the P53/Bax Signaling Pathway - MDPI. (2024, November 18). MDPI. Retrieved January 26, 2026, from [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved January 26, 2026, from [Link]
-
Role of mitophagy in breast cancer: mitophagy-apoptosis balance and reactive oxygen species play determining role - Frontiers. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - NIH. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
The Warburg effect and drug resistance - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC - NIH. (2018, September 4). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Expression of the bcl-2 Gene Family in Normal and Malignant Breast Tissue: Low Bax-Alpha Expression in Tumor Cells Correlates With Resistance Towards Apoptosis - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
The expression of ERβ2, Bcl-xl and Bax in non-small cell lung cancer and associated with prognosis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices - PMC - PubMed Central. (2022, December 8). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Expression levels of Bax protein in normal and tumor tissues of breast. - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - MDPI. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Correlation of cisplatin response and caspase-3 cleavage in human carcinomas.. (n.d.). Retrieved January 26, 2026, from [Link]
-
Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC - PubMed Central. (2018, January 6). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
The future of cytotoxic therapy: selective cytotoxicity based on biology is the key - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
LDH Cytotoxicity Detection Kit - Takara Bio. (n.d.). Takara Bio. Retrieved January 26, 2026, from [Link]
-
24-hour incubation of A549 and BEAS-2B cells treated with etoposide and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Induction of apoptosis in lung-cancer cells following bcl-xL anti-sense treatment - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
The Warburg effect suppresses oxidative stress induced apoptosis in a yeast model for cancer - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - Spandidos Publications. (2012, November 28). Spandidos Publications. Retrieved January 26, 2026, from [Link]
-
Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures - MDPI. (2024, June 5). MDPI. Retrieved January 26, 2026, from [Link]
-
Concept of the in vitro therapeutic index. By calculating the... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells - Spandidos Publications. (2016, March 16). Spandidos Publications. Retrieved January 26, 2026, from [Link]
-
Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - Frontiers. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
BCL11A Expression in Non-Small Cell Lung Cancers - MDPI. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
The role of caspase family protease, caspase-3 on cisplatin-induced apoptosis in cisplatin-resistant A431 cell line - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer - Frontiers. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Evaluation of Bax and Bak Gene Mutations and Expression in Breast Cancer - PMC - NIH. (2014, February 9). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
The Warburg Effect Suppresses Oxidative Stress Induced Apoptosis in a Yeast Model for Cancer - ResearchGate. (2009, February 25). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Treatment of A549 and H1299 cells, but not BEAS-2B, with either... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Estimation of prognostic value of Bcl-xL gene expression in non-small cell lung cancer. (n.d.). Retrieved January 26, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.). Tiaris Biosciences. Retrieved January 26, 2026, from [Link]
-
PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Warburg effect and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Warburg effect suppresses oxidative stress induced apoptosis in a yeast model for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the bcl-2 gene family in normal and malignant breast tissue: low bax-alpha expression in tumor cells correlates with resistance towards apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The expression of ERβ2, Bcl-xl and Bax in non-small cell lung cancer and associated with prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. takarabio.com [takarabio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. netjournals.org [netjournals.org]
- 19. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 20. jrmds.in [jrmds.in]
- 21. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, a compound characterized by its halogenated phenyl group and thiazole core. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and are designed to ensure compliance with regulatory standards.
The causality behind these rigorous disposal protocols stems from the potential hazards associated with this class of compounds. Structurally similar molecules exhibit acute toxicity, irritant properties, and potential long-term environmental effects.[1][2] Therefore, a self-validating system of waste management, from the point of generation to final disposal, is essential.
I. Hazard Identification and Risk Assessment
Before handling 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, a thorough risk assessment is critical. Based on data from analogous compounds, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[1]
Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound . This classification is crucial as it dictates the specific waste stream for disposal.[3][4][5] Mixing halogenated and non-halogenated waste streams is not only a compliance issue but can also complicate the disposal process, often leading to increased costs.[6]
Table 1: Hazard Profile of Structurally Related Thiazole Derivatives
| Hazard Classification | Description | GHS Precautionary Codes | Source(s) |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | P301+P316 | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P317 | [1][2] |
| Serious Eye Damage (Category 1/2) | Causes serious eye damage/irritation. | P280, P305+P354+P338 | [1][2] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation. | P261, P271, P304+P340, P319 | [1][2] |
| Hazardous to the Aquatic Environment, Chronic (Category 4) | May cause long lasting harmful effects to aquatic life. | P273 | [1] |
II. Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the first line of defense against exposure. The selection of PPE is directly informed by the hazard assessment.
Mandatory PPE for Handling and Disposal:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
III. Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine follows the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its ultimate disposal.[8]
Step 1: Waste Segregation at the Source
The fundamental principle of chemical waste disposal is proper segregation. This prevents dangerous reactions and facilitates compliant disposal.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [3][4][5]
-
Causality: Halogenated organic compounds require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins. Segregation ensures this specific disposal route is followed.[5]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[9][10] The container must be in good condition, free from cracks or leaks.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Causality: Proper labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.[4][6]
Step 3: Waste Collection
-
Solid Waste:
-
Action: Carefully transfer the solid 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine into the designated halogenated waste container using a dedicated spatula or scoop. Avoid generating dust.
-
Causality: Minimizing dust generation is crucial to prevent inhalation, a primary route of exposure for this irritant compound.
-
-
Contaminated Materials:
-
Action: Any materials that have come into direct contact with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of in the same "Halogenated Organic Waste" container.
-
Causality: Cross-contamination is a common source of unintended exposure. Treating all contaminated materials as hazardous waste is a key tenet of laboratory safety.
-
-
Solutions:
-
Action: If the compound is in solution, the entire solution must be collected in a liquid halogenated waste container. Do not mix with non-halogenated solvents.[6]
-
Causality: The presence of the halogenated compound renders the entire solution a halogenated waste.
-
Step 4: Storage of Waste Container
-
Action: Keep the waste container securely closed at all times, except when adding waste.[4][9] Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be under the control of the operator. The SAA should have secondary containment to capture any potential leaks.
-
Causality: A closed container prevents the release of vapors.[4] Secondary containment is a proactive measure to control spills and prevent environmental contamination.
Step 5: Final Disposal
-
Action: Once the container is full, or if the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for a pickup by trained EHS personnel or a licensed hazardous waste contractor.
-
Causality: Final disposal must be handled by professionals who can ensure the waste is transported and incinerated in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[8][11]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine.
Caption: Decision workflow for compliant chemical waste disposal.
IV. Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Step 1: Immediate Actions
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Step 2: Assess the Spill
-
Small Spill (<100 mL or a few grams): If you are trained and have the proper equipment, you may clean it up.
-
Large Spill (>100 mL): Evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[12]
Step 3: Small Spill Cleanup Procedure
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section II.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12][13]
-
Absorption:
-
Collection: Once the material is fully absorbed, use spark-proof scoops to collect the absorbent material and place it into a heavy-duty plastic bag or the designated waste container.[13][14]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.
-
Labeling and Disposal: Seal the waste container/bag, label it as "Spill Debris" with the chemical name, and arrange for disposal through EHS.
Spill Response Workflow
Caption: Step-by-step spill response decision-making process.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. Available from: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Available from: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available from: [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. Available from: [Link]
-
8 Steps to Handling a Lab Chemical Spill. Westlab. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Spill Clean up Procedure. The University of British Columbia. Available from: [Link]
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Available from: [Link]
-
Halogenated Solvents Safety Data Sheet. Washington State University. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.no [fishersci.no]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. epa.gov [epa.gov]
- 9. goodway.com [goodway.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. epa.gov [epa.gov]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
